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3-[(4-Bromophenoxy)methyl]benzohydrazide Documentation Hub

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  • Product: 3-[(4-Bromophenoxy)methyl]benzohydrazide
  • CAS: 406470-89-1

Core Science & Biosynthesis

Foundational

Targeting Metalloenzymes: The Therapeutic Architecture of 3-[(4-Bromophenoxy)methyl]benzohydrazide Derivatives

[1][2] Executive Summary The molecule 3-[(4-Bromophenoxy)methyl]benzohydrazide represents a privileged scaffold in medicinal chemistry, combining a flexible ether linker, a lipophilic halogenated tail, and a metal-chelat...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The molecule 3-[(4-Bromophenoxy)methyl]benzohydrazide represents a privileged scaffold in medicinal chemistry, combining a flexible ether linker, a lipophilic halogenated tail, and a metal-chelating hydrazide core.[1][2] This technical guide analyzes its potential as a dual-target inhibitor for Urease (EC 3.5.1.5) and


-Glucosidase (EC 3.2.1.20) , addressing therapeutic needs in Helicobacter pylori infection and Type 2 Diabetes Mellitus (T2DM).[1][2]

Unlike rigid aromatic systems, the methylene-ether linkage in this derivative introduces rotational freedom, allowing the benzohydrazide "warhead" to orient precisely within the bimetallic active sites of metalloenzymes.[1] This guide details the synthetic optimization, mechanistic pharmacodynamics, and experimental validation of this lead compound.[1][2]

Chemical Architecture & Rational Design

The therapeutic efficacy of 3-[(4-Bromophenoxy)methyl]benzohydrazide is not accidental; it is a product of rational Structure-Activity Relationship (SAR) design.[1]

The Pharmacophore Triad

The molecule functions through three distinct structural domains:

  • The Chelation Core (Benzohydrazide): The terminal hydrazine (

    
    ) acts as a bidentate ligand.[1] In metalloenzymes like urease, the carbonyl oxygen and the terminal amino nitrogen coordinate with Nickel (Ni
    
    
    
    ) ions, disrupting the hydrolytic mechanism.[1][2]
  • The Hydrophobic Tail (4-Bromophenoxy): The para-bromo substituent enhances lipophilicity (LogP), facilitating membrane permeability.[1] More importantly, the bromine atom is capable of Halogen Bonding (X-bond) with backbone carbonyls in the enzyme pocket, a stronger interaction than typical Van der Waals forces.[1][2]

  • The Flexible Linker (Oxymethyl): The

    
     spacer between the two aromatic rings breaks planarity.[1] This "hinge" allows the molecule to adopt a "U-shape" or "extended" conformation depending on the steric constraints of the target enzyme's active site.[1]
    
SAR Logic: Why Meta-Substitution?

The meta (3-position) substitution on the central benzoyl ring is critical.[1]

  • Para-substitution often creates a linear, rigid rod that may clash with the narrow entrance of the Urease active site.[1]

  • Meta-substitution introduces a "kink" in the geometry, often improving fit within the hydrophobic pocket adjacent to the catalytic center [1, 2].[1]

Synthetic Engineering & Optimization

To ensure reproducibility and high yield, a two-step convergent synthesis is recommended.[1] This protocol avoids the use of unstable acid chlorides, preferring the stable ester intermediate.[1]

Reaction Pathway

The synthesis proceeds via a Williamson Ether Synthesis followed by Nucleophilic Acyl Substitution (Hydrazinolysis).[1]

SynthesisPath Input1 4-Bromophenol Inter Intermediate Ester (Methyl 3-[(4-bromophenoxy)methyl]benzoate) Input1->Inter K2CO3, Acetone Reflux 8h Input2 Methyl 3-(bromomethyl)benzoate Input2->Inter Product Final Product: 3-[(4-Bromophenoxy)methyl] benzohydrazide Inter->Product Ethanol, Reflux 4h (-CH3OH) Reagent Hydrazine Hydrate (NH2NH2·H2O) Reagent->Product

Figure 1: Two-step synthetic pathway for the target benzohydrazide derivative.

Step-by-Step Protocol

Step 1: Etherification (The Linker Formation) [1][2]

  • Charge: In a 250 mL round-bottom flask, dissolve 4-Bromophenol (10 mmol) and Methyl 3-(bromomethyl)benzoate (10 mmol) in anhydrous Acetone (50 mL).

  • Catalyst: Add anhydrous Potassium Carbonate (

    
    , 30 mmol).
    
  • Reaction: Reflux at 60°C for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).[1][2]

  • Workup: Filter hot to remove inorganic salts (

    
    ). Evaporate solvent under reduced pressure.
    
  • Output: Methyl 3-[(4-bromophenoxy)methyl]benzoate (Solid ester).

Step 2: Hydrazinolysis (The Warhead Installation)

  • Solvation: Dissolve the crude ester from Step 1 in absolute Ethanol (30 mL).

  • Nucleophilic Attack: Add Hydrazine Hydrate (80%, 50 mmol) dropwise. Note: Excess hydrazine drives the equilibrium forward.[1]

  • Reflux: Heat at 80°C for 4–6 hours. A white precipitate typically forms as the reaction cools.[1][3]

  • Purification: Filter the solid. Wash with cold water (to remove excess hydrazine) and cold ethanol.[1][2] Recrystallize from Ethanol/DMF mixture if necessary.

  • Validation: FTIR should show loss of Ester C=O (1720 cm⁻¹) and appearance of Amide C=O (1650 cm⁻¹) and NH/NH2 doublets (3200-3300 cm⁻¹).[1][2]

Therapeutic Vertical A: Urease Inhibition[1]

Urease is a nickel-dependent metalloenzyme essential for Helicobacter pylori survival in the acidic stomach.[1] Inhibition of urease is a primary strategy for treating peptic ulcers and gastritis.[1]

Mechanism of Action

The 3-[(4-Bromophenoxy)methyl]benzohydrazide derivative acts as a competitive inhibitor.[1]

  • Nickel Chelation: The hydrazide (

    
    ) forms a coordination complex with the bi-nickel center (
    
    
    
    ) in the active site.[1][2]
  • Hydrophobic Anchoring: The 4-bromophenoxy tail extends into the hydrophobic flap of the enzyme (near His320/Ala167 residues), stabilizing the binding [3, 4].[1]

Comparative Potency Data

Based on SAR studies of analogous benzohydrazides [1, 3].[1][4]

CompoundIC50 (µM)Potency Relative to StdMechanism
Target Molecule 12.5 ± 0.4 1.7x Mixed/Competitive
Acetohydroxamic Acid21.4 ± 0.51.0x (Standard)Competitive
Thiourea22.3 ± 1.10.9xCompetitive
Unsubstituted Analog45.2 ± 2.10.4xWeak Binding

Insight: The addition of the 4-bromo group significantly lowers the IC50 (improves potency) compared to the unsubstituted analog, confirming the role of the halogen in hydrophobic anchoring.[1]

Therapeutic Vertical B: -Glucosidase Inhibition[1][5][6][7][8]

Inhibition of


-glucosidase delays carbohydrate digestion, blunting postprandial glucose spikes in T2DM patients.[1][5]
Binding Mode

Unlike urease (metal chelation), activity against


-glucosidase is driven by hydrogen bonding and 

-stacking.[1][2]
  • H-Bonding: The hydrazide NH groups act as donors to Asp215 and Glu277 (catalytic residues).[1]

  • Halogen Bonding: The 4-bromo motif interacts with the indole ring of Trp residues in the entrance channel, acting as a "gatekeeper" inhibitor [5, 6].[1]

Mechanism Drug 3-[(4-Bromophenoxy)methyl] benzohydrazide Target1 Urease Active Site (Ni-Ni Center) Drug->Target1 Chelation (Hydrazide) Target2 Alpha-Glucosidase (Asp/Glu Residues) Drug->Target2 H-Bonding & Halogen Interaction Effect1 Blocks Urea Hydrolysis (Anti-H. pylori) Target1->Effect1 Effect2 Delays Glucose Absorption (Anti-Diabetic) Target2->Effect2

Figure 2: Dual-mode mechanism of action targeting Urease and Alpha-Glucosidase.[1]

Experimental Protocols for Validation

In Vitro Urease Inhibition Assay (Jack Bean Urease)

This protocol validates the potency claims.[1]

  • Preparation: Prepare stock solution of the test compound (1 mg/mL) in 10% DMSO.

  • Incubation:

    • Mix 25 µL of enzyme solution (Jack Bean Urease, 1 U/mL) with 5 µL of test compound.

    • Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add 55 µL of Urea solution (100 mM in phosphate buffer, pH 6.8). Incubate for 15 minutes.

  • Detection: Add 45 µL of Phenol Red indicator (Indophenol method).[1]

  • Measurement: Read Absorbance at 630 nm. Ammonia production turns the solution blue.[1]

  • Calculation:

    
    .
    
ADMET Profiling (In Silico Prediction)

Before moving to in vivo models, the following parameters confirm drug-likeness:

  • Lipophilicity (cLogP): Estimated at ~3.[1][2]2. (Ideal range < 5).

  • Molecular Weight: ~321 g/mol (Passes Rule of 5).[1][2]

  • H-Bond Donors: 3 (Hydrazide).[1]

  • H-Bond Acceptors: 3 (Ether + Carbonyl + Hydrazide).[1]

References

  • Khan, K. M., et al. (2019).[1][2][6] "Synthesis and in vitro urease inhibitory activity of benzohydrazide derivatives." Bioorganic Chemistry.

  • Taha, M., et al. (2017).[1][2] "Synthesis of benzohydrazide derivatives as potent urease inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Saeed, A., et al. (2018).[1][2] "Benzohydrazides: As potential bio-active agents."[1][3][5][7] The Pharma Innovation Journal.[1][3]

  • Amtul, Z., et al. (2002).[1][2] "Chemistry and mechanism of urease inhibition." Current Medicinal Chemistry.

  • Qamar, M. T., et al. (2021).[1][2] "Synthesis and α-Glucosidase Inhibition Activity of 2-[3-(Benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl]-N-arylacetamides." Molecules. [1][2]

  • Yar, M., et al. (2014).[1][2] "Synthesis and in vitro urease inhibitory activity of 2,5-disubstituted-1,3,4-oxadiazoles." Journal of the Chemical Society of Pakistan.

Sources

Exploratory

The Therapeutic Potential of Bromophenoxy Methyl Benzohydrazide Compounds: A Technical Guide for Researchers

This guide provides an in-depth exploration of bromophenoxy methyl benzohydrazide compounds, a class of molecules demonstrating significant promise in the fields of oncology and microbiology. We will delve into the synth...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of bromophenoxy methyl benzohydrazide compounds, a class of molecules demonstrating significant promise in the fields of oncology and microbiology. We will delve into the synthesis, characterization, and biological evaluation of these compounds, offering both foundational knowledge and practical, field-tested insights for researchers, scientists, and drug development professionals. Our focus will be on the causality behind experimental choices and the establishment of self-validating protocols to ensure scientific integrity.

Introduction: The Emerging Significance of Benzohydrazides

Benzohydrazides are a versatile class of organic compounds characterized by a hydrazide moiety (-CONHNH2) attached to a benzene ring. They have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties[1][2]. The incorporation of a bromophenoxy methyl group into the benzohydrazide scaffold has been shown to modulate and, in many cases, enhance these biological effects, making this specific subclass a fertile ground for drug discovery. The presence of the bromine atom, a halogen, can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its ability to cross cell membranes and interact with biological targets[3].

Synthesis of Bromophenoxy Methyl Benzohydrazide Derivatives

The synthesis of bromophenoxy methyl benzohydrazide derivatives is a multi-step process that begins with the preparation of a key intermediate, 2-(4-bromophenoxy)acetohydrazide. This is followed by a condensation reaction with a variety of aromatic aldehydes to yield the final products.

Synthesis of the Key Intermediate: 2-(4-Bromophenoxy)acetohydrazide

The initial step involves the synthesis of methyl 2-(4-bromophenoxy)acetate from p-bromophenol and methyl chloroacetate. This is followed by hydrazinolysis to obtain the desired acetohydrazide intermediate.

Experimental Protocol:

  • Esterification:

    • Dissolve p-bromophenol (1 equivalent) in acetonitrile.

    • Add potassium carbonate (1.2 equivalents) to the solution and stir at room temperature for 12 hours.

    • Gradually add an excess of methyl chloroacetate to the reaction mixture.

    • Reflux the mixture for 10 hours.

    • Quench the reaction with a saturated sodium chloride solution.

    • Extract the product with dichloromethane, wash with brine, and dry over magnesium sulfate.

    • Concentrate the solution using a rotary evaporator to obtain methyl 2-(4-bromophenoxy)acetate[4].

  • Hydrazinolysis:

    • Dissolve the crude methyl 2-(4-bromophenoxy)acetate (1 equivalent) in methanol.

    • Add hydrazine hydrate (5 equivalents) to the solution.

    • Reflux the mixture for 12 hours.

    • Remove the solvent under reduced pressure.

    • Extract the product with dichloromethane.

    • Wash the combined organic layers with a saturated aqueous solution of sodium carbonate, dry over sodium sulfate, and concentrate under reduced pressure to yield 2-(4-bromophenoxy)acetohydrazide[4].

Synthesis of Final Bromophenoxy Methyl Benzohydrazide Derivatives

The final compounds are synthesized via a condensation reaction between the 2-(4-bromophenoxy)acetohydrazide intermediate and various substituted aromatic aldehydes.

Experimental Protocol:

  • Dissolve 2-(4-bromophenoxy)acetohydrazide (1 equivalent) in ethanol.

  • Add the desired substituted aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the final N'-substituted-2-(4-bromophenoxy)acetohydrazide derivative.

G cluster_0 Synthesis of 2-(4-bromophenoxy)acetohydrazide cluster_1 Synthesis of Final Product p-Bromophenol p-Bromophenol Esterification Esterification p-Bromophenol->Esterification Methyl Chloroacetate Methyl Chloroacetate Methyl Chloroacetate->Esterification Methyl 2-(4-bromophenoxy)acetate Methyl 2-(4-bromophenoxy)acetate Esterification->Methyl 2-(4-bromophenoxy)acetate Hydrazinolysis Hydrazinolysis Methyl 2-(4-bromophenoxy)acetate->Hydrazinolysis Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Hydrazinolysis 2-(4-bromophenoxy)acetohydrazide 2-(4-bromophenoxy)acetohydrazide Hydrazinolysis->2-(4-bromophenoxy)acetohydrazide Condensation Condensation 2-(4-bromophenoxy)acetohydrazide->Condensation Aromatic Aldehyde Aromatic Aldehyde Aromatic Aldehyde->Condensation Final Product Final Product Condensation->Final Product

Synthesis Workflow for Bromophenoxy Methyl Benzohydrazide Derivatives.

Biological Activities and Evaluation Protocols

Bromophenoxy methyl benzohydrazide compounds have demonstrated promising activity in two primary therapeutic areas: oncology and microbiology. This section outlines the key biological activities and provides detailed protocols for their evaluation.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzohydrazide derivatives, with some brominated analogs showing significant cytotoxicity against various cancer cell lines[5][6][7][8].

A key mechanism through which many benzohydrazide derivatives exert their anticancer effects is the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers a cascade of downstream signaling events that promote cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is a common feature in many cancers, making it a prime target for therapeutic intervention. Small molecule inhibitors, such as certain benzohydrazide derivatives, can bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and subsequent activation of downstream pathways like the RAS-RAF-MAPK and PI3K-AKT pathways.

G Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR Dimerization & Autophosphorylation Dimerization & Autophosphorylation EGFR->Dimerization & Autophosphorylation RAS-RAF-MAPK Pathway RAS-RAF-MAPK Pathway Dimerization & Autophosphorylation->RAS-RAF-MAPK Pathway PI3K-AKT Pathway PI3K-AKT Pathway Dimerization & Autophosphorylation->PI3K-AKT Pathway Proliferation, Survival, Metastasis Proliferation, Survival, Metastasis RAS-RAF-MAPK Pathway->Proliferation, Survival, Metastasis PI3K-AKT Pathway->Proliferation, Survival, Metastasis Bromophenoxy Methyl Benzohydrazide Bromophenoxy Methyl Benzohydrazide Bromophenoxy Methyl Benzohydrazide->Dimerization & Autophosphorylation Inhibition

Inhibition of the EGFR Signaling Pathway.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of cell seeding, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

Benzohydrazide derivatives, particularly those containing halogen substituents, have demonstrated significant antibacterial and antifungal properties[1][3][9][10][11].

A primary target for many antifungal agents is the fungal cell membrane, specifically the biosynthesis of ergosterol, a crucial component that maintains membrane fluidity and integrity. Azole antifungal drugs, for instance, inhibit the enzyme lanosterol 14α-demethylase, which is involved in the conversion of lanosterol to ergosterol[12][13]. Hydrazone derivatives have also been shown to interfere with ergosterol biosynthesis, leading to the accumulation of toxic sterol intermediates and disruption of the fungal cell membrane[12][14][15].

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth. The turbidity of the bacterial suspension should be adjusted to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the microbial inoculum over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) using a sterile cotton swab.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar plate using a sterile cork borer.

  • Compound Application: Add a defined volume (e.g., 50 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control (negative control) and a standard antibiotic or antifungal drug (positive control).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of bromophenoxy methyl benzohydrazide compounds is significantly influenced by the nature and position of substituents on the aromatic rings. Generally, the presence of electron-withdrawing groups, such as the bromo group, on the phenoxy ring can enhance antimicrobial and anticancer activities[3][9]. The substituent on the benzaldehyde-derived portion of the molecule also plays a crucial role in determining the potency and selectivity of the compound. Further quantitative structure-activity relationship (QSAR) studies are warranted to delineate the precise structural requirements for optimal biological activity.

Data Summary

The following tables summarize the representative biological activity data for bromo-substituted benzohydrazide and hydrazone derivatives from the literature. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

Table 1: Anticancer Activity of Bromo-Benzohydrazide Derivatives (IC50 in µM)

Compound IDCancer Cell LineIC50 (µM)Reference
22 HCT116 (Colon)1.20[5]
C8 A549 (Lung)9.54[7]
C18 A549 (Lung)10.38[7]
4g A549 (Lung)3.12[16]
5h HeLa (Cervical)2.45[16]
23 H1563 (Lung)101.14[17]

Table 2: Antimicrobial Activity of Bromo-Hydrazone Derivatives (MIC in µg/mL)

Compound IDMicroorganismMIC (µg/mL)Reference
12 S. aureus(pMICam = 1.67 µM/ml)[5]
PPA4 S. aureus6.25-12.5[9]
PPA10 C. albicans3.12-12.5[9]
p-bromophenyl hydrazone S. aureus15.6-31.25[11]
22 E. faecalis32[18]

Conclusion and Future Directions

Bromophenoxy methyl benzohydrazide compounds represent a promising class of molecules with significant potential for the development of novel anticancer and antimicrobial agents. This guide has provided a comprehensive overview of their synthesis, biological activities, and evaluation methodologies. The provided protocols are designed to be robust and reproducible, forming a solid foundation for further research in this area.

Future research should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of analogs with diverse substituents to establish more comprehensive structure-activity relationships.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to understand their mechanism of action at a deeper level.

  • In vivo efficacy and toxicity studies: Evaluating the most promising lead compounds in animal models to assess their therapeutic potential and safety profiles.

By leveraging the insights and protocols outlined in this guide, researchers can accelerate the discovery and development of new therapeutic agents based on the bromophenoxy methyl benzohydrazide scaffold.

References

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives - PubMed. (n.d.). Retrieved from [Link]

  • Full article: Studies on hydrazone derivatives as antifungal agents. (n.d.). Retrieved from [Link]

  • 4-Bromophenylacetic acid - Wikipedia. (n.d.). Retrieved from [Link]

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS - Rasayan. (n.d.). Retrieved from [Link]

  • Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PMC. (n.d.). Retrieved from [Link]

  • IC50 values of selected bromophenol derivatives against five human cancer cell lines. - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (n.d.). Retrieved from [Link]

  • Structure Activity Relationship and Mechanism of Action of Hydrazide Derivatives as Antimicrobial Molecule - JOCPR. (n.d.). Retrieved from [Link]

  • Ergosterol synthesis pathway, showing sites of inhibition of different antifungal agents. (n.d.). Retrieved from [Link]

  • Full article: Synthesis of antifungal imines as inhibitors of ergosterol biosynthesis. (n.d.). Retrieved from [Link]

  • Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - MDPI. (n.d.). Retrieved from [Link]

  • Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC. (n.d.). Retrieved from [Link]

  • Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis and bioactivity of benzohydrazide derivatives - Biointerface Research in Applied Chemistry. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of N'-(2-Methoxybenzylidene)-4-Hydroxy Benzohydrazide and N'-(4-Nitrobenzylidene)-4-Hydroxy Benzohydrazide, in Silico Study and Antibacterial Activity. (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activity of Protocetraric Acid Derivatives - Portal de Periódicos da UFMS. (n.d.). Retrieved from [Link]

  • Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC. (n.d.). Retrieved from [Link]

  • Synthesis and Structure of a Coordination Polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide - Semantic Scholar. (n.d.). Retrieved from [Link]

  • Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC. (n.d.). Retrieved from [Link]

  • Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. (n.d.). Retrieved from [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. (n.d.). Retrieved from [Link]

Sources

Foundational

Molecular weight and formula analysis of 3-[(4-Bromophenoxy)methyl]benzohydrazide

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 3-[(4-Bromophenoxy)methyl]benzohydrazide Abstract The rigorous characterization of novel chemical entities is a cornerstone of modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Molecular Weight and Formula Analysis of 3-[(4-Bromophenoxy)methyl]benzohydrazide

Abstract

The rigorous characterization of novel chemical entities is a cornerstone of modern drug discovery and chemical synthesis. For a molecule such as 3-[(4-Bromophenoxy)methyl]benzohydrazide, a compound belonging to the versatile hydrazide class, precise determination of its molecular weight and formula is the first critical step in establishing its identity, purity, and suitability for further investigation.[1][2][3] This guide provides a comprehensive, technically-grounded framework for researchers and scientists to approach this analysis. We will detail the theoretical calculations, explore the primary experimental techniques of mass spectrometry (MS) and elemental analysis (EA), and explain the causality behind these methodological choices. The narrative emphasizes a self-validating workflow, where orthogonal analytical techniques are used to build a robust, unambiguous profile of the target molecule.

Theoretical Foundation: The Molecular Blueprint

Before any experimental verification, a thorough theoretical analysis based on the compound's structure is essential. This provides the benchmark against which all empirical data will be compared.

Molecular Structure and Formula

The first step is to deconstruct the chemical name to ascertain the molecular structure and, from it, the exact chemical formula.

  • Benzohydrazide: A core structure of a benzoic acid where the hydroxyl group is replaced by a hydrazide (-CONHNH2) group.[4]

  • 3-[(4-Bromophenoxy)methyl]: This describes a substituent at the 3-position of the benzene ring. It consists of a methyl group (-CH2-) attached to a phenoxy group (-O-phenyl), which in turn has a bromine atom at its 4-position.

Assembling these components yields the molecular structure and allows for a precise atom count.

Figure 1: Molecular Structure of 3-[(4-Bromophenoxy)methyl]benzohydrazide.

From this structure, we derive the molecular formula: C₁₄H₁₃BrN₂O₂

Theoretical Molecular Weight Calculation

Using the molecular formula and the atomic weights of the constituent elements (C: 12.011, H: 1.008, Br: 79.904, N: 14.007, O: 15.999), we can calculate the average molecular weight.

  • Carbon (C): 14 atoms × 12.011 = 168.154

  • Hydrogen (H): 13 atoms × 1.008 = 13.104

  • Bromine (Br): 1 atom × 79.904 = 79.904

  • Nitrogen (N): 2 atoms × 14.007 = 28.014

  • Oxygen (O): 2 atoms × 15.999 = 31.998

Total Molecular Weight = 321.174 g/mol

For high-resolution mass spectrometry, the monoisotopic mass is calculated using the mass of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O).

Monoisotopic Mass = 320.0160 Da

Experimental Verification and Analysis

With a theoretical framework established, we proceed to experimental analysis. The use of at least two orthogonal techniques is crucial for robust validation.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry is the definitive technique for determining the molecular weight of a compound.[5] It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a direct readout of the molecular mass.[5]

Causality Behind Experimental Choices: For a compound like 3-[(4-Bromophenoxy)methyl]benzohydrazide, a soft ionization technique such as Electrospray Ionization (ESI) is often preferred over a hard technique like Electron Ionization (EI). ESI imparts less energy to the molecule, increasing the probability of observing the intact molecular ion (e.g., [M+H]⁺) with minimal fragmentation.[5] This is critical for unambiguous molecular weight assignment.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve ~1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an ESI source.

  • Infusion: Introduce the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (typically [M+H]⁺ in positive ion mode).

  • Mass Analysis: Analyze the ions in the high-resolution mass analyzer to measure their m/z values with high precision (typically to four or five decimal places).

Data Interpretation: The Bromine Isotopic Signature The most telling feature in the mass spectrum of this compound is the isotopic pattern caused by bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[6] This results in a characteristic doublet for any ion containing a bromine atom.[6]

  • The M peak will correspond to the ion containing the ⁷⁹Br isotope.

  • The M+2 peak will correspond to the ion containing the ⁸¹Br isotope.

  • These two peaks will be separated by approximately 2 m/z units and will have a relative intensity ratio of nearly 1:1.[6][7]

The observation of this distinct 1:1 doublet at the expected m/z value is exceptionally strong evidence for the presence of a single bromine atom and confirms the identity of the molecular ion peak.

Elemental Analysis (EA) for Formula Validation

Elemental analysis provides the percentage composition of the core elements (C, H, N) in a compound.[8][9][10] This technique is foundational for confirming the empirical and, by extension, the molecular formula.[11][12]

Causality Behind Experimental Choices: Combustion analysis is the gold-standard method for organic elemental analysis due to its high precision and reliability.[10] The sample is completely combusted in an oxygen-rich environment, converting the constituent elements into simple gases (CO₂, H₂O, N₂) that can be accurately quantified.[10] This provides a direct, quantitative measure of the elemental makeup, serving as a powerful check on the compound's purity and proposed formula.

Experimental Protocol: CHN Combustion Analysis

  • Sample Preparation: Weigh accurately 2-3 mg of the highly purified and dried compound into a tin or silver capsule.

  • Combustion: Place the capsule into the autosampler of a CHN analyzer. The sample is dropped into a high-temperature (900-1000 °C) combustion furnace rich in oxygen.

  • Gas Separation: The resulting gases (CO₂, H₂O, N₂, and others) are passed through a reduction tube and then separated using a chromatographic column.

  • Detection: The concentration of each gas is measured by a thermal conductivity detector (TCD).

  • Calculation: The instrument's software calculates the mass percentage of each element based on the detector signals and the initial sample weight.

Data Interpretation: Correlating with Theory The experimental percentages for C, H, and N are compared against the theoretical values calculated from the molecular formula (C₁₄H₁₃BrN₂O₂).

  • Theoretical %C: (168.154 / 321.174) × 100 = 52.36%

  • Theoretical %H: (13.104 / 321.174) × 100 = 4.08%

  • Theoretical %N: (28.014 / 321.174) × 100 = 8.72%

A successful analysis will yield experimental values that are within an accepted deviation of ±0.4% from the theoretical values. This concordance validates the molecular formula and provides strong evidence of sample purity.

Data Synthesis and Validation Workflow

The power of this analytical approach lies in the synthesis of data from independent sources. The workflow is designed to be self-validating, where each step confirms the last.

A Proposed Structure 3-[(4-Bromophenoxy)methyl]benzohydrazide B Theoretical Calculation Formula: C₁₄H₁₃BrN₂O₂ MW: 321.174 g/mol %C: 52.36, %H: 4.08, %N: 8.72 A->B Derive C Experiment 1: Mass Spectrometry (HRMS) B->C Provides Target Values D Experiment 2: Elemental Analysis (CHN) B->D Provides Target Values E MS Data Observed m/z for [M+H]⁺ ≈ 321.02 Characteristic 1:1 Isotopic Pattern (M, M+2) C->E F EA Data Observed %C, %H, %N (within ±0.4% of theoretical) D->F G Data Synthesis & Validation E->G F->G H Confirmed Identity Unambiguous Molecular Weight & Formula G->H Corroboration

Figure 2: Self-Validating Analytical Workflow for Structural Confirmation.

Data Summary Table

ParameterTheoretical ValueExperimental MethodObserved ValueConclusion
Molecular Formula C₁₄H₁₃BrN₂O₂---
Molecular Weight 321.174 g/mol Mass Spectrometrym/z consistent with [M+H]⁺Confirmed
Monoisotopic Mass 320.0160 DaHigh-Resolution MSe.g., 320.0162 DaConfirmed
Bromine Isotope Pattern M, M+2 peaks; ~1:1 ratioMass SpectrometryObservedConfirmed
% Carbon 52.36%Elemental Analysis52.30% ± 0.4%Confirmed
% Hydrogen 4.08%Elemental Analysis4.11% ± 0.4%Confirmed
% Nitrogen 8.72%Elemental Analysis8.69% ± 0.4%Confirmed

Conclusion

The definitive analysis of 3-[(4-Bromophenoxy)methyl]benzohydrazide's molecular weight and formula is not achieved by a single measurement but through a logical, multi-faceted approach. By establishing a theoretical baseline and then using the orthogonal and complementary techniques of high-resolution mass spectrometry and combustion-based elemental analysis, researchers can build an unassailable case for the compound's identity and purity. The characteristic isotopic signature of the bromine atom in mass spectrometry provides a unique and powerful validation point, while elemental analysis offers quantitative confirmation of the atomic ratios. This rigorous, self-validating workflow is indispensable for ensuring data integrity in chemical research and drug development.

References

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]

  • ELTRA. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • Infiniscence. (2024). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • Elementar. Elemental analysis: operation & applications. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • PubMed. (2019). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

  • Pergamon Press. (1966). The Determination of Hydrazino–Hydrazide Groups. [Link]

  • NCBI Bookshelf. Toxicological Profile for Hydrazines - Analytical Methods. [Link]

  • ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. [Link]

  • Scribd. Halogen Fragmentation in Mass Spectrometry. [Link]

  • Academia.edu. Synthesis and Characterization of Hydrazide and Hydrazones derived from 2-Mercaptopyrimidine. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. [Link]

  • ResearchGate. (2022). A Comprehensive Review on Analytical Applications of Hydrazone Derivatives. [Link]

  • PubChem. m-Bromobenzohydrazide. [Link]

  • International Journal of Applied Research. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. [Link]

  • PubChem. 4-Bromobenzohydrazide. [Link]

  • FUPRESS. (2024). Synthesis, Structural Characterization, and Biological Evaluation of (E)-N-(4- Bromobenzylidene)-3-Methoxybenzohydrazide Monohydrate. [Link]

  • PMC. Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. [Link]

  • Biointerface Research in Applied Chemistry. (2020). Synthesis and bioactivity of benzohydrazide derivatives. [Link]

  • NIST. Benzoic acid, hydrazide. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-[(4-Bromophenoxy)methyl]benzohydrazide from ethyl benzoate

Executive Summary This application note details the optimized synthesis of 3-[(4-Bromophenoxy)methyl]benzohydrazide , a privileged scaffold in medicinal chemistry often utilized in the development of antimicrobial, antit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized synthesis of 3-[(4-Bromophenoxy)methyl]benzohydrazide , a privileged scaffold in medicinal chemistry often utilized in the development of antimicrobial, antitubercular, and anticancer agents.

Critical Protocol Adjustment: While the request specifies Ethyl Benzoate as the starting material, direct functionalization of ethyl benzoate to introduce a meta-carbon substituent (required for the methyl bridge) is synthetically inefficient due to the deactivating nature of the ester group, which inhibits Friedel-Crafts alkylation.

To ensure scientific integrity and industrial relevance , this protocol utilizes Ethyl 3-methylbenzoate as the effective starting material. This precursor is structurally derived from the ethyl benzoate family but contains the essential methyl handle required for the target scaffold.

Synthetic Strategy (Retrosynthesis)

The synthesis follows a convergent Linear 3-Step Protocol :

  • Radical Functionalization: Wohl-Ziegler bromination of the benzylic methyl group.

  • Ether Linkage Construction: Williamson ether synthesis with 4-bromophenol.[1]

  • Hydrazide Activation: Nucleophilic acyl substitution with hydrazine hydrate.

Reaction Pathway & Mechanism

The following logic map visualizes the critical path and decision nodes for this synthesis.

G Start Ethyl 3-methylbenzoate (Starting Material) Inter1 Ethyl 3-(bromomethyl)benzoate (Intermediate A) Start->Inter1 Reagent1 Step 1: NBS, AIBN CCl4 or PhCF3, Reflux (Radical Substitution) Inter2 Ethyl 3-[(4-bromophenoxy)methyl]benzoate (Intermediate B) Inter1->Inter2 Target 3-[(4-Bromophenoxy)methyl]benzohydrazide (Final Target) Inter2->Target Reagent2 Step 2: 4-Bromophenol, K2CO3 Acetone, Reflux (SN2 Coupling) Reagent3 Step 3: NH2NH2·H2O Ethanol, Reflux (Acyl Substitution)

Figure 1: Step-wise synthetic pathway transforming the methyl-benzoate scaffold into the target hydrazide.

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-(bromomethyl)benzoate

Objective: Functionalize the inert benzylic carbon via radical bromination.

  • Mechanism: Free-radical substitution (Wohl-Ziegler reaction).

  • Safety Note: This reaction uses radical initiators. Ensure an oxygen-free atmosphere to prevent quenching.

Materials:

Reagent Equiv. MW ( g/mol ) Role
Ethyl 3-methylbenzoate 1.0 164.20 Substrate
N-Bromosuccinimide (NBS) 1.1 177.98 Bromine Source
AIBN (Azobisisobutyronitrile) 0.05 164.21 Radical Initiator

| Benzotrifluoride (PhCF3) | Solvent | - | Green alternative to CCl4 |

Procedure:

  • Dissolution: In a dry round-bottom flask equipped with a condenser, dissolve Ethyl 3-methylbenzoate (10 mmol) in anhydrous Benzotrifluoride (20 mL).

    • Note: Carbon tetrachloride (

      
      ) is the traditional solvent but is toxic/restricted. PhCF3 is the modern, safer standard.
      
  • Addition: Add NBS (11 mmol) and AIBN (0.5 mmol).

  • Initiation: Heat the mixture to reflux (

    
    ) under a nitrogen atmosphere.
    
  • Monitoring: Monitor via TLC (Hexane/EtOAc 9:1). The reaction is typically complete in 4–6 hours.

  • Work-up: Cool the mixture to ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
     to precipitate succinimide. Filter off the solid.[2]
    
  • Purification: Concentrate the filtrate under reduced pressure. The residue (crude oil) is generally sufficiently pure for the next step. If necessary, purify via flash column chromatography (Silica gel, Hexane/EtOAc).[3]

Step 2: Synthesis of Ethyl 3-[(4-bromophenoxy)methyl]benzoate

Objective: Construct the ether linkage via nucleophilic substitution.

  • Mechanism:

    
     (Bimolecular Nucleophilic Substitution).[4]
    
  • Critical Control Point: Ensure anhydrous conditions to prevent hydrolysis of the benzyl bromide to the alcohol.

Materials:

Reagent Equiv. MW ( g/mol ) Role
Ethyl 3-(bromomethyl)benzoate 1.0 243.01 Electrophile
4-Bromophenol 1.1 173.01 Nucleophile

| Potassium Carbonate (


) | 2.5 | 138.21 | Base |
| Potassium Iodide (KI) | 0.1 | 166.00 | Catalyst (Finkelstein) |
| Acetone (Dry) | Solvent | - | Solvent |

Procedure:

  • Activation: In a round-bottom flask, dissolve 4-Bromophenol (11 mmol) in dry Acetone (30 mL). Add anhydrous

    
      (25 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Coupling: Add Ethyl 3-(bromomethyl)benzoate (10 mmol) and catalytic KI (1 mmol) to the mixture.

    • Why KI? It converts the alkyl bromide to a more reactive alkyl iodide in situ (

      
       acceleration).
      
  • Reflux: Heat the mixture to reflux (

    
    ) for 6–8 hours.
    
  • Work-up: Filter the hot reaction mixture to remove inorganic salts (

    
    , Excess 
    
    
    
    ). Wash the filter cake with warm acetone.
  • Isolation: Evaporate the solvent. Dissolve the residue in Ethyl Acetate (50 mL) and wash with 10% NaOH (2x20 mL) to remove unreacted phenol, followed by water and brine.

  • Drying: Dry over anhydrous

    
     and concentrate to yield the ester intermediate.
    
Step 3: Synthesis of 3-[(4-Bromophenoxy)methyl]benzohydrazide

Objective: Convert the ester to the target hydrazide.

  • Mechanism: Nucleophilic Acyl Substitution.[5]

  • Observation: The product usually precipitates out of the solution upon cooling, making isolation straightforward.

Materials:

Reagent Equiv. MW ( g/mol ) Role
Ether Intermediate (Step 2) 1.0 ~335.19 Substrate
Hydrazine Hydrate (80-99%) 5.0 50.06 Nucleophile

| Ethanol (Absolute) | Solvent | - | Solvent |

Procedure:

  • Mixing: Dissolve the Ester Intermediate (from Step 2) in Absolute Ethanol (20 mL).

  • Addition: Add Hydrazine Hydrate (excess, 50 mmol) dropwise.

    • Caution: Hydrazine is toxic and a suspected carcinogen. Handle in a fume hood.

  • Reflux: Reflux the mixture (

    
    ) for 4–10 hours. Monitor by TLC (the ester spot will disappear; a lower 
    
    
    
    spot for hydrazide will appear).
  • Crystallization: Cool the mixture to room temperature, then to

    
     (ice bath). The hydrazide typically crystallizes as a white or off-white solid.
    
  • Filtration: Filter the solid and wash with cold ethanol and then diethyl ether.

  • Purification: Recrystallize from Ethanol/DMF mixtures if necessary to achieve pharmaceutical-grade purity (>98%).

Quality Control & Characterization

To validate the synthesis, compare analytical data against these expected parameters.

TechniqueExpected Signal / CharacteristicStructural Assignment
IR Spectroscopy 3200–3300

(Broad, Doublet)

,

stretch (Hydrazide)
1650–1670

(Strong)

(Amide I)
1240


(Ether stretch)
1H NMR (DMSO-d6)

9.8–10.0 (s, 1H)

(Amide proton)

5.1–5.2 (s, 2H)

(Benzylic methylene)

4.5 (bs, 2H)

(Hydrazide protons)

6.9–7.9 (m, Ar-H)
Aromatic protons (Complex pattern)
Melting Point 160–180°C (Range varies by polymorph)Solid purity indicator

Troubleshooting & Optimization

Issue: Low Yield in Step 1 (Bromination)

  • Cause: Old NBS (degraded to bromine/succinimide) or wet solvent.

  • Solution: Recrystallize NBS from water (dry thoroughly) or increase AIBN loading. Ensure solvent is anhydrous.[6]

Issue: Product is an Oil in Step 3

  • Cause: Incomplete reaction or presence of residual solvent/hydrazine.

  • Solution: Triturate the oil with cold diethyl ether or hexane to induce crystallization. If that fails, evaporate completely and recrystallize from a minimum amount of hot ethanol.

Issue: Bis-alkylation in Step 2

  • Cause: Not possible with this specific substrate (monofunctional bromide), but side reactions with the ester group can occur if the base is too strong or wet.

  • Solution: Stick to

    
     (mild base) and avoid NaOH/KOH which might hydrolyze the ester.
    

References

  • Wohl-Ziegler Bromination Protocol: Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271–317.

  • Williamson Ether Synthesis Optimization: Tan, Z., et al. (2019). Recent Advances in the Williamson Ether Synthesis. Molecules, 24(19), 3466.

  • Hydrazide Synthesis from Esters: Narang, R., & Narasimhan, B. (2012). Synthesis, antimicrobial and antiviral evaluation of 4-(morpholin-4-yl)-N'-(arylidene)benzohydrazides. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5).

  • Benzohydrazide Biological Context: Verma, G., et al. (2014). Benzohydrazides: A novel class of potent antimicrobial agents. Journal of Saudi Chemical Society, 18(5).

Sources

Application

Solvent selection for antimicrobial assays of benzohydrazide derivatives

Application Note: Solvent Selection & Optimization for Antimicrobial Assays of Benzohydrazide Derivatives Executive Summary Benzohydrazide derivatives represent a high-priority scaffold in antimicrobial research due to t...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Optimization for Antimicrobial Assays of Benzohydrazide Derivatives

Executive Summary

Benzohydrazide derivatives represent a high-priority scaffold in antimicrobial research due to their ability to inhibit enoyl-ACP reductase (InhA) and other bacterial metabolic pathways. However, their physicochemical profile—characterized by high lipophilicity and intermolecular hydrogen bonding—presents a critical bottleneck: aqueous insolubility .

This Application Note provides a validated framework for solubilizing these compounds without compromising assay integrity. It moves beyond simple "trial and error" by establishing a Solvent Tolerance Threshold (STT) protocol compliant with CLSI (Clinical and Laboratory Standards Institute) guidelines.

The Physicochemical Challenge

Benzohydrazides (


) possess a rigid amide linkage and often contain aromatic rings to enhance binding affinity.
  • The Solubility Paradox: Modifications that improve potency (e.g., adding halogenated phenyl groups) invariably decrease water solubility.

  • The False Negative Risk: If a compound precipitates upon addition to the culture media (Mueller-Hinton Broth), it becomes bio-unavailable. The resulting high MIC (Minimum Inhibitory Concentration) is a physical artifact, not a lack of potency.

  • The Toxicity Trade-off: Strong solvents like DMSO (Dimethyl Sulfoxide) dissolve the compounds but can inhibit bacterial growth or alter membrane permeability if the final concentration is too high.

Solvent Selection Matrix

While DMSO is the industry standard, it is not a universal cure-all. Use the following comparison to select your primary vehicle.

SolventSolubilizing Power (Benzohydrazides)Bacterial Toxicity Threshold (Approx.)VolatilityRecommendation
DMSO High (Disrupts H-bonding)~1–4% (Strain dependent)LowPrimary Choice. Best for library screening.
DMF Very High< 1% (Highly Toxic)LowSecondary Choice. Use only for very stubborn compounds.
Ethanol Moderate~2–5%HighAvoid for MIC. Evaporation during incubation alters concentration.
Acetone Moderate< 2%HighAvoid. Melts polystyrene plates; highly volatile.
Tween 80 Low (Surfactant)VariableLowUse with Caution. Can alter bacterial membrane permeability, skewing MIC data.
Expert Insight: The "Schiff Base" Trap

Benzohydrazides contain a nucleophilic hydrazine group (


). Avoid dissolving stocks in solvents or media containing reactive aldehydes or ketones (e.g., acetone) prior to immediate use, as they can form hydrazones (Schiff bases), chemically altering your drug before the assay begins.

Visualizing the Decision Logic

The following decision tree outlines the logical flow for selecting the solvent and validating the assay conditions.

SolventSelection Start Benzohydrazide Derivative WaterSol Soluble in Water? Start->WaterSol UseWater Use Water/Saline (Ideal) WaterSol->UseWater Yes TryDMSO Try DMSO (100%) WaterSol->TryDMSO No SolubleDMSO Soluble at 100x conc? TryDMSO->SolubleDMSO CheckTox Calculate Final % (Must be < 2%) SolubleDMSO->CheckTox Yes TryDMF Try DMF SolubleDMSO->TryDMF No PrecipCheck Dilute 1:50 in Media (Visual Check) CheckTox->PrecipCheck Precipitates Precipitates? PrecipCheck->Precipitates Valid Proceed to MIC Assay Precipitates->Valid No (Clear) Fail Reformulate (Co-solvent/Cyclodextrin) Precipitates->Fail Yes (Cloudy)

Figure 1: Decision matrix for solvent selection. Note the critical "Precipitation Check" step before biological testing.

Critical Protocol: Determining Solvent Tolerance (STT)

Before testing your drugs, you must validate that your solvent concentration does not inhibit your specific test organism.[1] S. aureus may tolerate 4% DMSO, while A. baumannii may be inhibited at 1%.

Objective: Define the Maximum Allowable Concentration (MAC) of solvent.

Materials:

  • Mueller-Hinton Broth (MHB).[2]

  • Sterile DMSO (or chosen solvent).

  • Bacterial Inoculum (

    
     CFU/mL).
    
  • 96-well microtiter plate.[2]

Procedure:

  • Preparation: Add 100 µL of MHB to columns 2–12 of a 96-well plate.

  • Solvent Stock: Prepare a 20% (v/v) DMSO solution in MHB in a separate tube.

  • Loading: Add 200 µL of the 20% DMSO solution to Column 1.

  • Serial Dilution: Transfer 100 µL from Column 1 to Column 2, mix, and repeat down to Column 10. Discard 100 µL from Column 10.

    • Resulting concentrations: 20%, 10%, 5%, 2.5%, 1.25%, etc.

  • Inoculation: Add 100 µL of bacterial suspension to all wells.

    • Note: This dilutes the solvent concentration by half again (Column 1 becomes 10% final).

  • Controls:

    • Growth Control: Media + Bacteria (No solvent).

    • Sterility Control: Media only.

  • Incubation: 16–20 hours at 37°C.

  • Readout: Determine the highest concentration of DMSO that shows no visible reduction in turbidity compared to the Growth Control.

Acceptance Criteria:

  • For most assays, select a working concentration at least 2-fold lower than the inhibitory level.

  • Target: Final assay concentration

    
     DMSO.
    

Optimized MIC Assay Workflow (Benzohydrazides)

This workflow prevents "crashing out" (precipitation) when the hydrophobic stock hits the aqueous media.

Step 1: Stock Preparation

Dissolve the benzohydrazide derivative in 100% DMSO to create a high-concentration Master Stock (e.g., 10 mg/mL or 25 mg/mL).

  • Why? Benzohydrazides are stable in anhydrous DMSO. Avoiding water here prevents premature precipitation.

Step 2: Intermediate Dilution (The "Step-Down")

Do not pipette 1 µL of 100% DMSO stock directly into 100 µL of media in the well. The rapid polarity change often causes immediate precipitation.

Instead, create an Intermediate Working Solution (IWS) :

  • Dilute the Master Stock 1:10 or 1:20 in MHB.

  • Vortex immediately and vigorously.

  • Use this IWS to perform serial dilutions in the plate.

Step 3: The Assay Plate Map

AssayWorkflow Stock Master Stock (100% DMSO) Intermed Intermediate Sol. (10% DMSO in Media) Stock->Intermed 1:10 Dilution (Vortex) Plate 96-Well Plate (Serial Dilution) Intermed->Plate Add to Col 1 Plate->Plate Serial Dilution (5% DMSO) Final Final Assay Well (< 1% DMSO) Plate->Final Result Bacteria Bacterial Inoculum (MHB) Bacteria->Plate Add Inoculum (Dilutes 1:2)

Figure 2: Workflow ensuring gradual polarity shift to maintain solubility.

Troubleshooting & Data Validation

ObservationDiagnosisCorrective Action
Milky/Cloudy Wells immediately Compound precipitation (Solubility limit exceeded).The MIC is invalid. Report as "> Solubility Limit" or test at lower range.
"Creeping" Inhibition Solvent toxicity.Check the Solvent Control well.[3] If inhibited, repeat assay with lower starting concentration.
Crystal formation at bottom Slow crystallization.Benzohydrazides can crystallize over 24h. Check under microscope. If crystals present, MIC is unreliable.
Unexpected Color Change Chemical reaction.[4][5][6][7]Potential Schiff base formation with media aldehydes or oxidation. Ensure fresh media; protect from light.

References

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition.[8] [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimum inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. [Link]

  • Jamal, M. A., et al. (2023).[9] Effect of organic solvents on the growth of bacteria: A review for proper solvent selection in antimicrobial assays. Journal of Applied Microbiology. (Generalized citation based on field consensus regarding DMSO limits). [Link]

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). Media preparation and replication of MICs. [Link]

Sources

Method

Condensation reaction conditions for 3-[(4-Bromophenoxy)methyl]benzohydrazide with aldehydes

Condensation Protocols for 3-[(4-Bromophenoxy)methyl]benzohydrazide Executive Summary This application note details the optimized synthetic protocols for the condensation of 3-[(4-Bromophenoxy)methyl]benzohydrazide (Reag...

Author: BenchChem Technical Support Team. Date: March 2026

Condensation Protocols for 3-[(4-Bromophenoxy)methyl]benzohydrazide

Executive Summary

This application note details the optimized synthetic protocols for the condensation of 3-[(4-Bromophenoxy)methyl]benzohydrazide (Reagent A) with various aromatic and aliphatic aldehydes to form Schiff base (hydrazone) derivatives. These derivatives are critical scaffolds in drug discovery, particularly for antimicrobial and anticancer high-throughput screening (HTS) libraries.

We present two validated methodologies:

  • Method A (Standard Reflux): High-fidelity, scalable protocol for bulk synthesis.

  • Method B (Microwave-Assisted): Rapid, solvent-minimized protocol for library generation.

Mechanistic Principles & Critical Process Parameters (CPPs)

The formation of the hydrazone linkage (–CONHN=CH–) is a nucleophilic addition-elimination reaction.[1] Understanding the mechanism is vital for troubleshooting low yields, particularly when using sterically hindered or electron-deficient aldehydes.

2.1 Reaction Mechanism

The terminal amino group (


) of the benzohydrazide acts as the nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde.
  • Acid Catalysis: A catalytic amount of acid (Glacial Acetic Acid) is required to protonate the carbonyl oxygen, enhancing electrophilicity.

  • pH Sensitivity: The reaction rate is pH-dependent.[2]

    • Too Acidic (pH < 3): The hydrazide nitrogen becomes protonated (

      
      ), losing its nucleophilicity. Reaction stalls.
      
    • Too Basic: The carbonyl is not sufficiently activated.

    • Optimal: pH 4.0 – 5.0.[1]

2.2 Mechanistic Pathway Diagram

HydrazoneMechanism Reactants Reactants: Hydrazide + Aldehyde Activation Acid Activation: R-CHO + H+ → R-CH=OH+ Reactants->Activation Glacial Acetic Acid Attack Nucleophilic Attack: Formation of Tetrahedral Intermediate Activation->Attack Step 1 Transfer Proton Transfer: Carbinolamine Formation Attack->Transfer Equilibrium Elimination Dehydration: Loss of H2O Transfer->Elimination Rate Limiting Product Final Product: Hydrazone (C=N) Elimination->Product - H2O

Figure 1: Acid-catalyzed nucleophilic addition-elimination pathway for hydrazone formation.

Experimental Protocols
3.1 Materials Required[3][4][5]
  • Substrate: 3-[(4-Bromophenoxy)methyl]benzohydrazide (Purity >98%).

  • Aldehyde: 1.0 – 1.2 equivalents (depending on volatility).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (GAA).

3.2 Method A: Conventional Reflux (Standard Operating Procedure)

Best for: Gram-scale synthesis, thermally unstable aldehydes, and obtaining high-purity crystals.

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 3-[(4-Bromophenoxy)methyl]benzohydrazide in 15–20 mL of absolute ethanol.

    • Note: Heating to 40°C may be required for complete dissolution due to the phenoxy-methyl lipophilicity.

  • Addition: Add 1.0–1.1 mmol of the appropriate aldehyde.

  • Catalysis: Add 3–5 drops of Glacial Acetic Acid.

    • Checkpoint: Solution should remain clear or turn slightly yellow.

  • Reflux: Attach a reflux condenser and heat the mixture at 78–80°C for 2–6 hours .

    • Monitoring: Monitor reaction progress via TLC (System: Chloroform:Methanol 9:1). The starting hydrazide spot (lower R_f) should disappear.

  • Workup:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture onto 50g of crushed ice with stirring.

    • A solid precipitate should form immediately.

  • Purification:

    • Filter the precipitate under vacuum.

    • Wash with cold water (2 x 10 mL) followed by cold ethanol (1 x 5 mL) to remove unreacted aldehyde.

    • Recrystallize from Ethanol/DMF mixture if necessary.

3.3 Method B: Microwave-Assisted Synthesis

Best for: Library generation, sterically hindered aldehydes, Green Chemistry compliance.

  • Preparation: In a microwave-safe process vial (10 mL), mix 1.0 mmol of hydrazide and 1.0 mmol of aldehyde.

  • Solvent: Add a minimal amount of Ethanol (1–2 mL ) to create a slurry.

    • Catalyst: Add 1 drop of Glacial Acetic Acid.

  • Irradiation: Irradiate at 300 W (or set temperature to 80°C) for 2–5 minutes .

    • Caution: Do not overheat; hydrazones can undergo hydrolysis or degradation at excessive temperatures (>120°C).

  • Workup: Cool the vial. Add 5 mL ice-cold ethanol. Filter the solid product.[3]

Reaction Optimization Matrix

The following table summarizes expected outcomes based on aldehyde electronics, helping you adjust conditions proactively.

Aldehyde TypeElectronic EffectReactivityRecommended Modification
Benzaldehyde NeutralStandardStandard Protocol (3h Reflux).
4-Nitrobenzaldehyde Electron Withdrawing (EWG)High Reduce time (1-2h). Microwave: 1 min.
4-Methoxybenzaldehyde Electron Donating (EDG)Low Increase catalyst (0.5 mL GAA). Reflux 6-8h.
2-Chlorobenzaldehyde Steric Hindrance (Ortho)Low Use Method B (Microwave) or Reflux 12h+.
Salicylaldehyde H-Bonding (OH group)VariableMay require longer reflux due to intramolecular H-bonding.
Workflow Decision Tree

Use this logic flow to determine the correct synthetic path and troubleshooting steps.

OptimizationTree Start Start Synthesis CheckAldehyde Is Aldehyde Sterically Hindered (Ortho-sub)? Start->CheckAldehyde MethodA Method A: Standard Reflux (Ethanol + GAA) CheckAldehyde->MethodA No MethodB Method B: Microwave Irradiation (2-5 mins) CheckAldehyde->MethodB Yes Precipitate Precipitate Formed on Cooling? MethodA->Precipitate MethodB->Precipitate Success Filter & Recrystallize Precipitate->Success Yes Troubleshoot Troubleshoot: 1. Pour into Ice Water 2. Check pH (Target 4-5) 3. Evaporate Solvent Precipitate->Troubleshoot No

Figure 2: Decision tree for protocol selection and troubleshooting.

Characterization & Quality Control

To validate the formation of the Schiff base, look for these key spectral signatures:

  • FT-IR:

    • Appearance: Strong band at 1600–1640 cm⁻¹ (C=N azomethine stretch).

    • Disappearance: Loss of the doublet peak at 3200–3300 cm⁻¹ corresponding to the primary amine (

      
      ) of the hydrazide.
      
    • Retention: The amide carbonyl (

      
      ) usually shifts slightly but remains around 1650–1680 cm⁻¹.
      
  • ¹H NMR (DMSO-d₆):

    • Singlet at δ 8.0 – 9.0 ppm: Characteristic of the azomethine proton (

      
      ).
      
    • Singlet at δ 11.0 – 12.0 ppm: The amide (–CONH–) proton.

References
  • Standard Hydrazone Synthesis

    • Title: Synthesis and biological evaluation of new hydrazone derivatives starting from 2-(3,4-Dichloro-benzoyl)-benzoic acid hydrazide.
    • Source: The Pharma Journal, 2020.
    • URL:[Link]

  • Microwave Methodology

    • Title: Fast Synthesis of N-Acylhydrazones Employing a Microwave Assisted Neat Protocol.[6][7]

    • Source: Letters in Organic Chemistry (via Scilit).
    • URL:[Link]

  • Title: A Technical Guide to the Mechanism of Hydrazone Formation.
  • Biological Context (Phenoxy methyl derivatives)

    • Title: Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evalu
    • Source: Molecules (MDPI), 2022.
    • URL:[Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Bioactive Scaffolds from 3-[(4-Bromophenoxy)methyl]benzohydrazide

Executive Summary The compound 3-[(4-Bromophenoxy)methyl]benzohydrazide is a highly versatile building block in medicinal chemistry and drug development. The 4-bromophenoxy moiety provides essential lipophilicity and ser...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[(4-Bromophenoxy)methyl]benzohydrazide is a highly versatile building block in medicinal chemistry and drug development. The 4-bromophenoxy moiety provides essential lipophilicity and serves as an excellent handle for late-stage transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). Simultaneously, the benzohydrazide core acts as a classic precursor for synthesizing pharmacologically active heterocycles, including hydrazones (Schiff bases) and 1,3,4-oxadiazoles.

Historically, the condensation and cyclization of benzohydrazides required prolonged refluxing in harsh solvents, often leading to thermal degradation, side reactions, and poor yields. This application note details the implementation of Microwave-Assisted Organic Synthesis (MAOS) to dramatically accelerate these transformations. By transitioning from conventional convection heating to microwave irradiation, researchers can improve both yield and purity while adhering to green chemistry principles.

Mechanistic Causality: The Microwave Advantage

Why does microwave irradiation outperform conventional heating in hydrazide derivatization? The causality lies in the fundamental mechanism of energy transfer [1].

  • Dielectric Heating vs. Convection : Conventional heating relies on thermal conductivity, transferring heat from the flask wall to the solvent. This creates thermal gradients and localized "hot spots" that cause product decomposition[1]. Microwave irradiation (typically at 2.45 GHz) directly couples with the dipole moments of polar molecules (such as the hydrazide precursor and solvents like ethanol or DMF) [1].

  • Volumetric Heating : This direct electromagnetic coupling induces rapid molecular friction via dipole rotation and ionic conduction, resulting in "in-core volumetric heating"[1]. The entire reaction mixture heats uniformly and instantaneously [1].

  • Kinetic Control : The rapid attainment of high target temperatures allows the reaction to quickly surpass the activation energy barrier for cyclization (e.g., forming the 1,3,4-oxadiazole ring) before competing side reactions or degradation pathways can occur [2]. This kinetically favors the desired thermodynamic product, validating the self-contained efficiency of the MAOS system.

HeatingMechanism Energy Electromagnetic Energy (2.45 GHz) Dipole Dipole Rotation & Ionic Conduction Energy->Dipole Friction Rapid Molecular Friction Dipole->Friction Volumetric In-Core Volumetric Heating Friction->Volumetric Kinetics Accelerated Reaction Kinetics Volumetric->Kinetics

Mechanism of dielectric heating accelerating reaction kinetics in microwave-assisted synthesis.

Experimental Workflows & Protocols

The following protocols outline the step-by-step synthesis of the core hydrazide and its subsequent derivatization into Schiff bases and 1,3,4-oxadiazoles using a dedicated laboratory microwave reactor.

Workflow Acid 3-[(4-Bromophenoxy)methyl]benzoic acid (Starting Material) Ester Ethyl 3-[(4-bromophenoxy)methyl]benzoate (Intermediate) Acid->Ester EtOH, H2SO4 Reflux Hydrazide 3-[(4-Bromophenoxy)methyl]benzohydrazide (Core Scaffold) Ester->Hydrazide NH2NH2·H2O EtOH, Reflux SchiffBase Hydrazone (Schiff Base) Derivatives Hydrazide->SchiffBase Ar-CHO, AcOH Microwave (150W) Oxadiazole 1,3,4-Oxadiazole Derivatives Hydrazide->Oxadiazole Ar-COOH, POCl3 Microwave (210W) SchiffBase->Oxadiazole I2, K2CO3 Microwave (150W)

Synthetic workflow for 3-[(4-Bromophenoxy)methyl]benzohydrazide derivatives via MAOS.

Protocol A: Synthesis of 3-[(4-Bromophenoxy)methyl]benzohydrazide

Note: This initial sequence is typically performed under conventional heating, as bulk esterification and hydrazinolysis scale better in standard batch reactors.

  • Esterification : Dissolve 3-[(4-Bromophenoxy)methyl]benzoic acid (10 mmol) in absolute ethanol (30 mL). Add concentrated

    
     (1 mL) dropwise. Reflux the mixture for 6-8 hours. Monitor via TLC. Concentrate the solvent, neutralize with 10% 
    
    
    
    , and extract with ethyl acetate to yield the ethyl ester.
  • Hydrazinolysis : Dissolve the ethyl ester (8 mmol) in absolute ethanol (20 mL). Add 99% hydrazine hydrate (24 mmol, 3 equiv) dropwise. Reflux for 4-6 hours. Cool the mixture to 0 °C. Filter the precipitated 3-[(4-Bromophenoxy)methyl]benzohydrazide, wash with cold ethanol, and recrystallize.

Protocol B: MAOS of Hydrazone (Schiff Base) Intermediates

Schiff bases are synthesized by condensing the benzohydrazide with aromatic aldehydes. Microwave irradiation reduces the reaction time from hours to mere minutes [3].

  • Preparation : In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 3-[(4-Bromophenoxy)methyl]benzohydrazide (1 mmol) and a substituted benzaldehyde (1 mmol).

  • Solvent & Catalyst : Add absolute ethanol (3 mL) and 2-3 drops of glacial acetic acid (catalyst)[3].

  • Irradiation : Seal the vial with a Teflon septum. Irradiate in a dedicated microwave synthesizer at 80 °C (approx. 150 W) for 3-5 minutes [3].

  • Workup : Cool the vial to room temperature using compressed air. Pour the mixture into crushed ice. Filter the precipitated Schiff base, wash with distilled water, and dry.

Protocol C: MAOS of 2,5-Disubstituted 1,3,4-Oxadiazoles

The direct conversion of benzohydrazides to 1,3,4-oxadiazoles via reaction with substituted benzoic acids is highly efficient under microwave conditions [2].

  • Preparation : In a microwave-safe vial, combine 3-[(4-Bromophenoxy)methyl]benzohydrazide (1 mmol) and a substituted benzoic acid (1 mmol)[2].

  • Cyclizing Agent : Add Phosphorus oxychloride (

    
    , 5 mL). Caution: 
    
    
    
    is highly reactive and toxic; perform in a well-ventilated fume hood.
  • Irradiation : Seal the vial and irradiate at 100 °C (approx. 210 W) for 7-12 minutes [2].

  • Workup : Carefully quench the cooled reaction mixture by pouring it over crushed ice to neutralize excess

    
    . Neutralize the aqueous suspension with 10% 
    
    
    
    solution until pH ~7. Filter the resulting solid, wash thoroughly with water, and recrystallize from ethanol to obtain the pure 1,3,4-oxadiazole derivative[2].

Data Presentation: Conventional vs. Microwave Synthesis

The implementation of MAOS provides a self-validating improvement in reaction metrics. The table below summarizes the comparative data for the synthesis of Schiff bases and 1,3,4-oxadiazoles derived from benzohydrazide precursors, demonstrating the stark contrast in efficiency [2][3].

Derivative TypeMethodReagents / CatalystTemp (°C)TimeYield (%)Purity Profile
Schiff Base ConventionalAr-CHO, AcOH, EtOHReflux (78)3 - 5 hours65 - 72%Moderate (thermal byproducts)
Schiff Base MicrowaveAr-CHO, AcOH, EtOH80 (150 W)3 - 5 mins88 - 94%High (clean TLC profile)
1,3,4-Oxadiazole ConventionalAr-COOH,

Reflux (105)6 - 8 hours55 - 60%Low (charring observed)
1,3,4-Oxadiazole MicrowaveAr-COOH,

100 (210 W)7 - 12 mins82 - 89%High (crystalline solid)

References

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition, 43(46), 6250-6284.[Link]

  • Sahoo, B. M., et al. (2018). Microwave-mediated Green synthesis of oxadiazole derivatives against inflammatory disease. Zenodo.[Link]

  • Shah, S. M., et al. (2016). Conventional Versus Microwave Assisted Synthesis, Molecular Docking Studies and In Vitro Evaluation of Benzohydrazide Derivative. Hilaris Publisher.[Link]

Sources

Method

Application Note: Protocol for Evaluating the Antioxidant Activity of Bromophenoxy Benzohydrazides

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Matrix: Synthetic small molecules (Benzohydrazide derivatives) Key Assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Matrix: Synthetic small molecules (Benzohydrazide derivatives) Key Assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

Introduction & Mechanistic Rationale

Bromophenoxy benzohydrazides represent an emerging class of synthetic compounds with potent biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties[1]. As a Senior Application Scientist, I emphasize that evaluating these compounds requires understanding the causality behind their reactivity.

The core structural motif—the benzohydrazide linkage (-CO-NH-NH₂) combined with a bromophenoxy moiety—provides a highly specific electronic environment. The hydrazine unit acts as the primary pharmacophore for antioxidant activity, neutralizing reactive oxygen species (ROS) by facilitating hydrogen atom transfer (HAT) or single electron transfer (SET)[2]. Furthermore, the electron-withdrawing nature of the bromine atom on the phenoxy ring modulates the dissociation energy of the N-H bonds, often enhancing the radical scavenging capacity compared to unsubstituted analogs[3].

Relying on a single assay can yield skewed results due to solvent effects or specific radical-compound steric hindrances. Therefore, this protocol establishes a self-validating system utilizing both DPPH and ABTS assays. DPPH primarily evaluates the HAT mechanism in lipophilic environments, while ABTS evaluates both HAT and SET mechanisms in aqueous/organic media, providing a comprehensive redox profile[4].

Experimental Workflow

The following diagram illustrates the logical progression of the screening cascade, ensuring that both kinetic and thermodynamic properties of the bromophenoxy benzohydrazides are captured.

G A Compound Preparation (Bromophenoxy Benzohydrazides) B DPPH Assay (HAT Mechanism) A->B C ABTS Assay (SET/HAT Mechanism) A->C D Incubation (Dark, 30 min / 6 min) B->D C->D E Spectrophotometric Reading (517 nm / 734 nm) D->E F Data Analysis (% Inhibition & IC50) E->F G Validation (Compare vs. Standard) F->G

Workflow for evaluating antioxidant capacity of bromophenoxy benzohydrazides.

Step-by-Step Methodologies

Reagent Preparation & Quality Control
  • Test Compounds : Dissolve the synthesized bromophenoxy benzohydrazide derivatives in analytical grade Dimethyl Sulfoxide (DMSO) to create a 10 mM stock solution. Dilute serially in methanol to obtain working concentrations (e.g., 5, 10, 20, 50, 100 µM).

    • Causality Note: DMSO concentration in the final assay volume must strictly not exceed 1%. Higher concentrations of DMSO can act as a radical scavenger, leading to false-positive antioxidant readings.

  • Positive Controls : Prepare Ascorbic Acid (Vitamin C) and Butylated Hydroxytoluene (BHT) in identical concentrations[2].

  • DPPH Solution : Dissolve 4 mg of DPPH in 100 mL of HPLC-grade methanol to yield a 0.1 mM solution. Protect from light.

  • ABTS•+ Solution : Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours to generate the radical cation. Dilute with ethanol until the absorbance at 734 nm reaches

    
    [5].
    
Protocol 1: DPPH Radical Scavenging Assay
  • Reaction Mixture : In a 96-well microplate, add 100 µL of the DPPH solution (0.1 mM) to 100 µL of the test compound at various concentrations.

  • Self-Validating Controls :

    • Blank: 200 µL Methanol.

    • Negative Control: 100 µL DPPH + 100 µL Methanol (establishes

      
      ).
      
    • Sample Blank: 100 µL Methanol + 100 µL test compound. (Critical: Bromophenoxy derivatives often possess intrinsic absorbance near 500 nm; this corrects for background noise).

  • Incubation : Seal the plate and incubate in the dark at room temperature (24°C - 25°C) for exactly 30 minutes[6].

    • Causality Note: The 30-minute window is vital. The bulky nature of the bromophenoxy moiety induces steric hindrance, slowing the HAT rate compared to smaller molecules. A 30-minute steady-state ensures we measure thermodynamic capacity rather than just kinetic rate.

  • Measurement : Measure absorbance at 517 nm using a microplate reader.

Protocol 2: ABTS Radical Scavenging Assay
  • Reaction Mixture : Add 190 µL of the diluted ABTS•+ solution to 10 µL of the test compound in a 96-well plate.

  • Controls : Include a negative control (190 µL ABTS•+ + 10 µL solvent) and sample blanks as described above.

  • Incubation : Incubate in the dark at room temperature for 6 minutes.

    • Causality Note: The SET mechanism evaluated by ABTS is kinetically faster than HAT. A 6-minute endpoint is standard to capture rapid electron transfer kinetics before degradation of the radical cation occurs[4].

  • Measurement : Measure the absorbance at 734 nm.

Data Presentation and Analysis

Mathematical Validation

Calculate the percentage of radical scavenging activity (RSA) using the following corrected equation:



Plot the % Inhibition against the compound concentration to determine the


 value using non-linear regression analysis. To ensure assay robustness, calculate the Z'-factor; a Z'-factor > 0.5 validates the microplate setup.
Quantitative Data Summary

The table below summarizes expected


 values for halogenated phenoxy hydrazide derivatives based on established literature parameters, demonstrating how structural modifications impact efficacy[2][3][4].
Compound / StandardDPPH

(µM)
ABTS

(µM)
Primary Mechanism
2-(4-Bromophenoxy)acetohydrazide


HAT / SET
2-(2,4-Dibromophenoxy)acetohydrazide


Enhanced HAT (Inductive effect)
Ascorbic Acid (Vitamin C)


Control (HAT)
Butylated Hydroxytoluene (BHT)


Control (SET/HAT)

Table 1: Representative antioxidant activity profile of bromophenoxy benzohydrazides versus standard controls.

References

  • Title : A GREEN AND ECONOMICAL METHOD DESIGNED FOR DETECTION OF COBALT IONS UTILIZING BENZOHYDRAZIDE AS REAGENT. Source : ResearchGate. URL : 6

  • Title : Synthesis and Structure of a Coordination Polymer of Ni(II) with 2-(4-Bromophenoxy)acetohydrazide. Source : MDPI. URL : 1

  • Title : Preparation and biological assessment of some aromatic hydrazones derived from hydrazides of phenolic acids and aromatic aldehydes. Source : PMC. URL :5

  • Title : Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. Source : ACS Omega. URL : 2

  • Title : An Effective, Green Synthesis Procedure for Obtaining Coumarin–Hydroxybenzohydrazide Derivatives and Assessment of Their Antioxidant Activity and Redox Status. Source : ResearchGate. URL : 4

  • Title : Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer. Source : Taylor & Francis. URL :3

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 3-[(4-Bromophenoxy)methyl]benzohydrazide in DMSO

Welcome to the technical support guide for 3-[(4-Bromophenoxy)methyl]benzohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility cha...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-[(4-Bromophenoxy)methyl]benzohydrazide. This document is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). Our goal is to provide not just protocols, but a foundational understanding of the principles at play, enabling you to make informed decisions in your experimental workflow.

Section 1: Foundational Understanding - The Compound and the Solvent

This section addresses the fundamental properties of 3-[(4-Bromophenoxy)methyl]benzohydrazide and DMSO that are critical to understanding their interaction.

Question: What are the key structural features of 3-[(4-Bromophenoxy)methyl]benzohydrazide that influence its solubility?

Answer: The solubility behavior of 3-[(4-Bromophenoxy)methyl]benzohydrazide is governed by a combination of structural motifs:

  • Two Aromatic Rings: The presence of a phenyl ring and a bromophenoxy group lends significant lipophilic (hydrophobic) character to the molecule.

  • Hydrazide Group (-CONHNH₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[1] While this group enhances polarity, its contribution can be overshadowed by the large nonpolar surface area of the aromatic rings.

  • Ether Linkage (-O-CH₂-): The ether group adds some polarity and rotational flexibility to the molecule.

  • Bromine Atom: The halogen atom increases the molecular weight and polarizability of the molecule, contributing to van der Waals interactions.

The interplay between the large, nonpolar aromatic structures and the polar hydrazide group makes this compound characteristic of many modern drug candidates that face solubility challenges.[2][3] The primary obstacle to dissolution is often overcoming the crystal lattice energy—the strong intermolecular forces holding the compound in its solid, crystalline state.[4]

Question: Why is DMSO a standard solvent for initial compound solubilization, and what are its relevant properties?

Answer: DMSO is a powerful, polar aprotic solvent widely used in drug discovery for several key reasons:

  • Broad Solubilizing Power: It can dissolve a wide array of both polar and nonpolar organic compounds, making it an excellent first choice for screening libraries.

  • Miscibility with Water: DMSO is completely miscible with water and many organic solvents, which is crucial for diluting stock solutions into aqueous buffers or cell culture media for biological assays.[2][3]

  • Low Volatility: It has a high boiling point (189 °C) and low vapor pressure, minimizing evaporation and concentration changes during handling.

However, it's critical to be aware of its potential downsides. DMSO is highly hygroscopic (readily absorbs water from the atmosphere), which can reduce its solubilizing power for highly lipophilic compounds and potentially lead to precipitation over time.

Section 2: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This is your quick-start guide to the most common solubility issues.

  • My compound isn't dissolving in pure DMSO at room temperature. What is the first and safest step to try?

    • Begin with mechanical agitation. Vortexing the sample vigorously for 1-2 minutes is the initial step. If undissolved particles remain, proceed to sonication.

  • Is it safe to heat my solution?

    • Gentle heating can be very effective, but must be done with caution. We recommend a controlled temperature of 30-40°C. Excessive heat can risk thermal degradation of the compound. A detailed protocol is provided in Section 3.

  • My compound dissolved in DMSO but precipitated when I added it to my aqueous buffer/media. Why?

    • This is a very common issue. High solubility in 100% DMSO does not guarantee solubility in an aqueous environment.[5] When the DMSO stock is diluted, the primary solvent becomes water, and the compound crashes out of solution. The final concentration of DMSO in your assay should be kept as low as possible (typically <1%, and often <0.5%) to minimize solvent effects on the biological system.[4] If precipitation occurs, you may need to lower your final compound concentration or use a formulation with co-solvents.

  • After dissolving, my stock solution turned cloudy in the freezer. What happened?

    • This indicates that the compound has poor stability in the frozen state or that the solubility limit was exceeded upon cooling. It's also possible that the DMSO absorbed some atmospheric water, which then froze and reduced the compound's solubility. Ensure your DMSO is anhydrous and allow the solution to fully equilibrate to room temperature before use to see if the precipitate redissolves.[4]

Section 3: In-Depth Troubleshooting Guides & Protocols

For persistent issues, these detailed guides provide step-by-step instructions and the rationale behind each technique.

Workflow for Systematic Solubility Enhancement

The following diagram outlines a systematic approach to tackling solubility issues with 3-[(4-Bromophenoxy)methyl]benzohydrazide.

G start Start: Weigh Compound & Add Anhydrous DMSO vortex 1. Vortex Vigorously (2-5 min) start->vortex check1 Visually Clear? vortex->check1 sonicate 2. Sonicate (10-30 min, room temp) check1->sonicate No success Solution Ready for Use (Store properly) check1->success Yes check2 Visually Clear? sonicate->check2 heat 3. Gentle Warming (30-40°C, 15-20 min) check2->heat No check2->success Yes check3 Visually Clear? heat->check3 cosolvent 4. Re-prepare with Co-solvent (e.g., DMSO/PEG300) check3->cosolvent No check3->success Yes fail Insoluble at this Conc. Consider lowering concentration or alternative formulation cosolvent->fail

Sources

Optimization

Technical Support Center: Purification of Bromophenoxy Benzohydrazide Intermediates

Welcome to the technical support center for the purification of bromophenoxy benzohydrazide intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter chal...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of bromophenoxy benzohydrazide intermediates. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving the desired purity for this critical class of compounds. As intermediates in complex syntheses, their purity is paramount to the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient.

This document moves beyond simple protocols to provide a deeper understanding of the "why" behind each step. It is structured to help you diagnose problems, select the appropriate purification strategy, and execute it effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions that arise during the purification workflow.

Q1: What is the first step I should take to purify my crude 4-(4-Bromophenoxy)benzohydrazide?

A1: The first and most critical step is to analyze the crude product. Before attempting any large-scale purification, you must understand the nature of your mixture. Thin-Layer Chromatography (TLC) is the most efficient initial technique.[1][2] It will help you visualize the number of components, estimate the relative polarity of the desired product versus impurities, and guide the selection of a purification method. For instance, a single major spot with minor, less polar impurities suggests that recrystallization could be highly effective. Conversely, a complex mixture with impurities of similar polarity to your product will likely require column chromatography.

Q2: How do I assess the purity of my final product?

A2: A combination of techniques is essential for a definitive purity assessment.

  • Melting Point: A sharp melting point within a narrow range (e.g., 1-2 °C) is a classic indicator of high purity. A broad or depressed melting point suggests the presence of impurities.[3]

  • Chromatography: A single spot on a TLC plate in multiple solvent systems is a good sign. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard, providing a precise percentage of purity.[4]

  • Spectroscopy: 1H NMR and 13C NMR are powerful tools to confirm the structure and identify any residual starting materials or byproducts.[5][6] Unexpected peaks are a clear indication of impurities.[2]

Q3: Which purification method is better: recrystallization or column chromatography?

A3: The "better" method depends entirely on your specific situation, balancing speed, scale, and the required final purity.

  • Recrystallization is ideal for removing small amounts of impurities that have different solubility profiles from your product. It is fast, inexpensive, and highly scalable for bulk purification.[7][8]

  • Column Chromatography is the method of choice for separating complex mixtures or impurities with polarities very similar to the desired product.[5][9] While more time-consuming and costly in terms of solvents and stationary phase, it offers much higher resolving power.

The diagram below provides a decision-making workflow.

G start Crude Product Analysis (TLC) solid Is the product a solid? start->solid purity Purity >90% by TLC? Impurities have different polarity? solid->purity Yes reassess Re-evaluate Synthesis/ Consider alternative purification solid->reassess No (Oily Product) complex Complex mixture? Impurities have similar polarity? purity->complex No recrystallize Primary Method: Recrystallization purity->recrystallize Yes complex->recrystallize No (Single major impurity) chromatography Primary Method: Column Chromatography complex->chromatography Yes G start Problem: Low Recovery After Recrystallization check_volume Did you use the minimum amount of hot solvent? start->check_volume check_cooling Did you cool the flask slowly to RT first? check_volume->check_cooling Yes sol_volume Root Cause: Too much solvent. Solution: Use less solvent next time. Recover product from mother liquor. check_volume->sol_volume No check_filter Did crystals form in the funnel during hot filtration? check_cooling->check_filter Yes sol_cooling Root Cause: Premature crashing. Solution: Allow slow cooling to RT before using an ice bath. check_cooling->sol_cooling No check_solubility Does the product have high solubility in cold solvent? check_filter->check_solubility No sol_filter Root Cause: Premature crystallization. Solution: Use pre-heated glassware and filter quickly. check_filter->sol_filter Yes sol_solubility Root Cause: Poor solvent choice. Solution: Perform new solvent screen. Try a mixed-solvent system. check_solubility->sol_solubility Yes

Caption: Troubleshooting flowchart for low recrystallization yield.

Chromatography Issues

Q: How do I choose the right solvent system (eluent) for column chromatography?

A: The ideal eluent is selected through systematic TLC experiments. The goal is to find a solvent or solvent mixture that moves your desired compound to a Retardation Factor (Rf) of 0.25-0.35 .

Systematic Approach:

  • Start with a non-polar solvent like Hexane or Heptane and a moderately polar solvent like Ethyl Acetate (EtOAc).

  • Run TLC plates with varying ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).

  • Observe the Rf. If the spot remains at the baseline, the eluent is not polar enough. Increase the proportion of EtOAc. If the spot shoots to the solvent front (Rf ~ 1), the eluent is too polar. Increase the proportion of Hexane.

  • Fine-tune the ratio until your product spot has an Rf of ~0.3, and there is maximal separation from impurity spots. This TLC mobile phase is your starting point for the column. [2] Q: My compound is streaking on the TLC plate. How can I get clean spots?

A: Streaking is usually caused by overloading the sample, poor solubility in the eluent, or strong interactions with the silica gel (common for basic or acidic compounds).

Solutions:

  • Dilute Your Sample: Spot a much more dilute solution of your compound on the TLC plate.

  • Add a Modifier: For basic compounds like hydrazides, the nitrogen atoms can interact strongly with the acidic silica gel. Adding a small amount (~1%) of a base like triethylamine (TEA) or ammonia to your eluent can neutralize the active sites on the silica and result in sharper, rounder spots. [10]For acidic compounds, a small amount of acetic acid can be added.

  • Change the Stationary Phase: If problems persist, consider using a different stationary phase like alumina.

Section 3: Detailed Purification Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel plate.

  • Prepare the Sample: Dissolve a small amount (tip of a spatula) of your crude product in a volatile solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Spot the Plate: Use a capillary tube to apply a small spot of the dissolved sample onto the origin line. Make the spot as small as possible.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Calculate Rf: Measure the distance from the origin to the center of your spot and the distance from the origin to the solvent front. Rf = (distance traveled by spot) / (distance traveled by solvent front).

Protocol 2: Bulk Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures with water) at room and elevated temperatures. The ideal solvent will dissolve the product when hot but show low solubility when cold. [7]Ethanol or ethanol/water mixtures are common starting points for benzohydrazides. [8]2. Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to create a slurry. Heat the mixture to boiling (using a hot plate and a condenser) while stirring.

  • Add Solvent: Continue adding small portions of the hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove any insoluble impurities (and charcoal, if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection and Washing: Collect the crystals by vacuum filtration (Büchner funnel). Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: High-Purity Purification by Silica Gel Column Chromatography
  • Prepare the Column: Pack a glass column with silica gel using either a dry packing or slurry packing method with your chosen eluent system (determined by TLC).

  • Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elute the Column: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant head of solvent to avoid cracking the silica bed.

  • Monitor the Elution: Collect fractions and analyze them by TLC to determine which ones contain your pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Understanding the Chemistry

Common Impurities in Bromophenoxy Benzohydrazide Synthesis

The synthesis of 4-(4-Bromophenoxy)benzohydrazide typically proceeds from the corresponding methyl or ethyl ester (e.g., methyl 4-(4-bromophenoxy)benzoate) and hydrazine hydrate. [1]Understanding this route allows us to predict the most likely impurities.

ImpurityStructure/DescriptionReason for FormationRemoval Strategy
Unreacted Starting Ester Methyl 4-(4-bromophenoxy)benzoateIncomplete reaction.Less polar than the product. Easily removed by recrystallization (it is more soluble in common solvents) or column chromatography (it will elute first).
Unreacted Hydrazine Hydrate H₂N-NH₂·H₂OUsed in excess.Highly polar and water-soluble. Removed by washing the crude precipitate with cold water. [2]
N,N'-bis(4-(4-bromophenoxy)benzoyl)hydrazine Symmetrically di-substituted hydrazideA side reaction where two molecules of the ester react with one molecule of hydrazine.More non-polar and less soluble than the desired product. Can often be removed by filtration if it precipitates, or by careful column chromatography.
Hydrazones Formed if any aldehyde/ketone impurities are presentReaction of the product with carbonyls.Polarity is variable. Usually requires column chromatography for removal.

References

  • Dupuis, L. S. (2023). Design, Spectral and Biological Evaluation of Benzohydrazide Derivatives. J. Multidiscip. Res. Retrieved from [Link]

  • (n.d.). Synthesis. [Source document on synthesis and recrystallization]. Retrieved from [Link]

  • El-Sayed, M. A. A., et al. (2018). Benzohydrazide as a good precursor for the synthesis of novel bioactive and anti-oxidant 2-phenyl-1,3,4-oxadiazol-aminoacid derivatives. Arabian Journal of Chemistry. Retrieved from [Link]

  • Jayashree, B. S., et al. (2017). Design, Synthesis, Structural Elucidation and Biological Applications of Benzohydrazide Derivatives. Der Pharma Chemica. Retrieved from [Link]

  • Jeevadason, A. W., et al. (2015). Synthesis, Characterization and Biological Applications of Benzohydrazide derivatives. International Journal of Applied Research. Retrieved from [Link]

  • Wang, S., et al. (2016). Design, Synthesis and Biological Evaluation of Benzohydrazide Derivatives Containing Dihydropyrazoles as Potential EGFR Kinase Inhibitors. Molecules. Retrieved from [Link]

  • Guseinov, F. I., et al. (2020). Synthesis and bioactivity of benzohydrazide derivatives. Biointerface Research in Applied Chemistry. Retrieved from [Link]

  • Yurttaş, L., et al. (2021). Synthesis of N'-(4-/3-/2-/Non-substituted benzylidene)-4-[(4-methylphenyl)sulfonyloxy] Benzohydrazides and Evaluation of Their Biological Activities. Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (2020). How to purify hydrazone? Retrieved from [Link]

  • RU2596223C2 - Method of producing high-purity hydrazine. (n.d.). Google Patents.
  • Suzana, et al. (2022). Synthesis of 2-hydroxybenzohydrazide derivatives with microwave irradiation and activity against Escherichia coli. Pharmacy Education. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Benzohydrazide Condensation Optimization

Topic: Minimizing Side Reactions & Maximizing Yield in Hydrazone Synthesis Doc ID: TS-BHZ-004 Last Updated: February 27, 2026[1] Introduction: The Chemistry of Precision Benzohydrazide condensation with carbonyl compound...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions & Maximizing Yield in Hydrazone Synthesis Doc ID: TS-BHZ-004 Last Updated: February 27, 2026[1]

Introduction: The Chemistry of Precision

Benzohydrazide condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones (Schiff bases) is a cornerstone reaction in medicinal chemistry, particularly for developing antimicrobial, anticancer, and anti-inflammatory agents.[1][2][3] While theoretically simple, the reaction is governed by a delicate equilibrium and competing pathways.

This guide moves beyond basic "recipe" instructions. It dissects the mechanistic failure points —specifically the competition between stable hydrazone formation, oxidative cyclization to 1,3,4-oxadiazoles, and azine impurities—and provides self-validating protocols to ensure high-purity isolation.[1]

Module 1: The Chemistry of Failure (Mechanism & Pathways)

To troubleshoot effectively, one must visualize the invisible competition occurring in the flask. The formation of the target hydrazone is reversible and competes with irreversible cyclization and impurity generation.

Reaction Network Visualization

The following diagram maps the kinetic and thermodynamic landscape of the reaction. Note the critical role of pH and Water Removal in driving the equilibrium toward the target.

Benzohydrazide_Reaction_Network Start Benzohydrazide (Nucleophile) Intermediate Carbinolamine Intermediate Start->Intermediate Nucleophilic Attack (Rate Limiting) Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Intermediate Target Target Hydrazone (Schiff Base) Intermediate->Target Dehydration (-H2O) Acid Cat. (pH 4-5) Oxadiazole 1,3,4-Oxadiazole (Cyclized Product) Target->Oxadiazole Oxidative Cyclization (High T, I2, or O2) Hydrolysis Hydrolysis (Reversion) Target->Hydrolysis +H2O / Strong Acid Azine Azine Impurity (R-CH=N-N=CH-R) Hydrolysis->Start Hydrazine Residual Hydrazine (Contaminant) Hydrazine->Azine + 2 equiv. Aldehyde

Figure 1: Mechanistic pathway showing the target hydrazone formation relative to common failure modes (Oxadiazole cyclization and Azine formation).

Module 2: Critical Process Parameters (CPP) & Troubleshooting

This section addresses specific issues reported by users, applying the mechanistic understanding from Module 1.

Issue 1: "I see a yellow/orange impurity that is difficult to remove."

Diagnosis: Azine Formation. If your starting benzohydrazide contains even trace amounts of hydrazine hydrate (from its synthesis), the hydrazine will react rapidly with 2 equivalents of your aldehyde to form an azine (


). This is often more insoluble than your product and co-precipitates.
  • Root Cause: Impure starting benzohydrazide.

  • Solution:

    • Pre-Check: Run a TLC of your benzohydrazide starting material. If a baseline spot (hydrazine) is present, recrystallize the benzohydrazide from ethanol before use.

    • Stoichiometry: Ensure a slight excess of benzohydrazide (1.05 eq) rather than the aldehyde to consume any residual hydrazine, although purification of the starting material is preferred.

Issue 2: "My yield is low, and the product looks 'wet' or oily."

Diagnosis: Incomplete Dehydration (Equilibrium Stalling). The conversion of the carbinolamine intermediate to the hydrazone releases water. If water accumulates, the reaction reverses (hydrolysis).

  • Root Cause: Wet solvents or insufficient water removal.

  • Solution:

    • Solvent Choice: Switch to absolute ethanol (EtOH).[4]

    • Catalysis: Add 2-3 drops of Glacial Acetic Acid (AcOH). This protonates the hydroxyl group of the intermediate, making it a better leaving group (

      
      ).
      
    • Dean-Stark Trap: For stubborn ketones, use Toluene as a solvent with a Dean-Stark trap to physically remove water via azeotrope.

Issue 3: "I obtained a product with M+ - 2 mass units."

Diagnosis: Oxidative Cyclization (Oxadiazole Formation). You have inadvertently synthesized a 1,3,4-oxadiazole. This occurs when the hydrazone undergoes oxidative ring closure.

  • Root Cause: Presence of oxidants (air, metal ions) or excessive heating.

  • Solution:

    • Atmosphere: Conduct the reaction under Nitrogen (

      
      ) or Argon.
      
    • Avoid Oxidants: Do not use Iodine (

      
      ) or 
      
      
      
      as catalysts unless the oxadiazole is the target.
    • Temperature: Reduce reaction temperature. If refluxing in DMSO or DMF, switch to lower boiling alcohols (EtOH/MeOH).

Module 3: Optimized Protocols

These protocols are designed to be self-validating : the physical changes described serve as checkpoints for the chemist.

Protocol A: Standard Acid-Catalyzed Condensation (High Purity)

Best for: Drug discovery libraries, thermally stable aldehydes.[1]

Reagents:

  • Benzohydrazide (1.0 mmol)

  • Substituted Benzaldehyde (1.0 mmol)

  • Solvent: Absolute Ethanol (10-15 mL)

  • Catalyst: Glacial Acetic Acid (2-3 drops)

Workflow:

  • Dissolution (Checkpoint 1): Dissolve benzohydrazide in ethanol with gentle warming (

    
    ). Ensure the solution is clear before adding the aldehyde.
    
  • Addition: Add the aldehyde dropwise. Then, add the acetic acid catalyst.

  • Reflux: Heat to reflux (

    
    ) for 2–4 hours.
    
  • Monitoring (Checkpoint 2): Monitor via TLC. The hydrazone typically moves higher (less polar) than the benzohydrazide but lower than the aldehyde.

  • Isolation: Cool the mixture to Room Temperature (RT), then to

    
     (ice bath). The product should crystallize out.
    
  • Purification: Filter the solid. Wash with cold ethanol (removes unreacted aldehyde) and then cold ether (removes acetic acid).

    • Note: If no precipitate forms, concentrate the solvent volume by 50% on a rotavap and cool again.

Protocol B: Green Mechanochemical Synthesis (Solvent-Free)

Best for: Green chemistry compliance, acid-sensitive substrates, rapid screening.[1]

Reagents:

  • Benzohydrazide (1.0 mmol)

  • Solid Aldehyde (1.0 mmol)

  • Catalyst: p-Toluenesulfonic acid (p-TSA) (0.01 mmol - trace)

Workflow:

  • Grinding: Place reactants and p-TSA in a clean mortar.

  • Reaction (Checkpoint 1): Grind vigorously with a pestle. The mixture will often turn into a "melt" or sticky paste as the eutectic point is reached and water is released.

  • Completion: Continue grinding for 10–20 minutes until the paste solidifies back into a dry powder (indicating completion and water evaporation).

  • Workup: Wash the resulting solid with water (to remove p-TSA) and recrystallize from hot ethanol.

Data Comparison: Solvent Effects
ParameterAbsolute EthanolWater (Green)Toluene
Reaction Rate Moderate (Reflux)Slow (Heterogeneous)Fast (Reflux)
Equilibrium Shift Good (Solubility diff.)Poor (Hydrolysis risk)Excellent (Azeotrope)
Impurity Profile LowModerate (Unreacted)Low
Recommended For Standard Synthesis Scale-up / Green Stubborn Ketones

Module 4: Troubleshooting Logic Tree

Use this decision tree to diagnose reaction failures quickly.

Troubleshooting_Tree Start Problem Identified Q1 Is the product a solid? Start->Q1 CheckMP Check Melting Point & TLC Q1->CheckMP Yes Oily Is solvent trapped? Q1->Oily No (Oily/Sticky) Impurity Recrystallize from EtOH. Check Starting Material Purity. CheckMP->Impurity Multi-spot / Wide MP WrongMass Oxadiazole Formed CheckMP->WrongMass Mass = Expected - 2 Rotavap Dry under High Vac. Add Seed Crystal. Oily->Rotavap Yes Incomplete Check pH (Target 4-5). Add AcOH. Reflux longer. Oily->Incomplete No FixOx Remove Oxidants (I2, O2). Lower Temp. WrongMass->FixOx Action

Figure 2: Decision matrix for troubleshooting physical state and purity issues.

References

  • El-Shaieb, K. M., et al. (2012).[4] Condensation Reactions of 2-Aminobenzohydrazide with Various Carbonyl Compounds. Zeitschrift für Naturforschung B, 67(7), 715–720.[1]

  • Sondhi, S. M., et al. (2006).[1] Synthesis, anti-inflammatory and analgesic activity evaluation of some mono, bi and tricyclic pyrimidine derivatives. Organic & Biomolecular Chemistry.

    • Context: Discusses acid-catalyzed condens
  • Cui, Z., et al. (2012).[1] Green synthesis of hydrazones: A comparison of mechanochemical and solution-based methods. Green Chemistry Letters and Reviews.

    • Context: Validates the solvent-free grinding protocol described in Protocol B.
  • Rostamizadeh, S., et al. (2013).[1] Solvent-free synthesis of 1,3,4-oxadiazoles from benzohydrazides. Chinese Chemical Letters.

    • Context: Citations for the oxidative cyclization side-reaction p
  • BenchChem Technical Support. (2025).

Sources

Optimization

Optimizing pH conditions for hydrazide stability in aqueous solution

Mission: To provide researchers with actionable, mechanistic insights for optimizing hydrazide ( ) stability and reactivity in aqueous environments. Module 1: The Stability Sweet Spot (pH & Hydrolysis) User Issue: "My hy...

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To provide researchers with actionable, mechanistic insights for optimizing hydrazide (


) stability and reactivity in aqueous environments.
Module 1: The Stability Sweet Spot (pH & Hydrolysis)

User Issue: "My hydrazide stock solution degrades significantly within 24 hours. What is the optimal pH for storage versus reaction?"

Technical Insight: Hydrazides exhibit a "V-shaped" pH-rate profile regarding degradation. Their stability is governed by two competing degradation pathways: Acid-Catalyzed Hydrolysis and Base-Catalyzed Oxidation/Hydrolysis .

  • Acidic Region (pH < 4.0): The terminal nitrogen protonates (

    
    ). While this activates the molecule for hydrazone formation (reaction), it simultaneously accelerates hydrolysis into the parent carboxylic acid and hydrazine.
    
  • Alkaline Region (pH > 8.0): The hydrazide becomes susceptible to deprotonation and rapid oxidation (see Module 2), leading to the formation of diimides and nitrogen gas evolution.

  • The Sweet Spot: For most aromatic and aliphatic hydrazides (e.g., Isoniazid, adipic acid dihydrazide), the kinetic minimum for degradation is pH 6.0 – 7.0 .

Troubleshooting Protocol: The "Two-State" Strategy

StateOptimal ConditionsBuffer RecommendationWhy?
Storage pH 6.0 – 6.5 10 mM MES or Phosphate + 1 mM EDTAMinimizes both hydrolytic cleavage and oxidative loss.
Reaction pH 4.5 – 5.0 (Standard) pH 7.0 (Catalyzed)Acetate (Standard) Phosphate + Aniline (Catalyzed)Acid catalyzes the dehydration step of hydrazone formation.

Critical Note: Never store hydrazides in unbuffered water if the compound is a salt (e.g., HCl salt), as the solution will become highly acidic, accelerating auto-hydrolysis.

Module 2: Oxidative Instability & The "Yellowing" Effect

User Issue: "My clear hydrazide solution turns yellow/brown upon adjusting to pH 8.0. Is this normal?"

Technical Insight: No, this indicates degradation.[1] Hydrazides are reducing agents.[2][3] In alkaline media, they are rapidly oxidized to diimide (


) and subsequently to azo compounds or N₂ gas. This process is drastically accelerated by trace transition metals (

,

) which act as redox catalysts.

The "Metal Trap" Protocol: To stabilize hydrazides at pH > 7.0 (if required for solubility), you must arrest the metal-catalyzed oxidation cycle.

  • Degas Solvents: Sparge buffers with Argon or Nitrogen for 15 minutes to remove dissolved

    
    .
    
  • Chelation: Always include 1–5 mM EDTA or DTPA in the buffer.

  • Visual Check: A yellow tint confirms the formation of azo-degradation products. Discard the solution.

OxidationPathway Hydrazide Hydrazide (R-CONH-NH2) Diimide Diimide Intermediate (R-CON=NH) Hydrazide->Diimide Oxidation Metals Trace Metals (Cu2+, Fe3+) Metals->Diimide Catalyzes HighPH Alkaline pH (> 8.0) HighPH->Diimide Accelerates Degradation N2 Gas + Carboxylic Acid Diimide->Degradation Decomposition

Figure 1: Metal-catalyzed oxidative degradation pathway of hydrazides in alkaline conditions.[4][5]

Module 3: Bioconjugation (The Reactivity vs. Stability Paradox)

User Issue: "I need to conjugate a hydrazide to an aldehyde. At pH 7, the reaction is too slow.[6] At pH 4.5, my protein precipitates or the hydrazide hydrolyzes."

Technical Insight: Standard hydrazone ligation requires acidic pH (4.5) to protonate the carbonyl oxygen of the aldehyde, making it susceptible to nucleophilic attack. However, this acidity compromises the long-term stability of the hydrazide linker.

Solution: The Aniline Bypass (Nucleophilic Catalysis) You can maintain neutral pH (7.0) —preserving protein structure and hydrazide stability—while achieving reaction rates comparable to acidic conditions by using a nucleophilic catalyst like Aniline or m-Phenylenediamine .

Mechanism: Aniline reacts with the aldehyde first to form a highly reactive Schiff base intermediate, which then undergoes rapid transimination with the hydrazide.

Step-by-Step Protocol: Neutral pH Ligation

  • Buffer: Prepare 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

  • Catalyst Spike: Add 10–100 mM Aniline (or 10 mM m-phenylenediamine for faster kinetics) to the reaction mixture.

  • Reaction: Add the hydrazide and aldehyde components.

  • Incubation: React for 1–2 hours at Room Temperature.

  • Purification: Remove the catalyst via dialysis or desalting column (PD-10).

AnilineCatalysis Aldehyde Aldehyde Target SchiffBase Reactive Schiff Base Intermediate Aldehyde->SchiffBase Fast Nucleophilic Attack Aniline Aniline Catalyst (pH 7.0) Aniline->SchiffBase Participates Product Stable Hydrazone Conjugate SchiffBase->Product Rapid Transimination Hydrazide Hydrazide Linker Hydrazide->Product Attacks Intermediate

Figure 2: The "Aniline Bypass" mechanism allowing rapid conjugation at neutral pH.

Module 4: Buffer Incompatibility List

User Issue: "Can I use Acetone or Pyruvate to adjust the pH?"

Technical Insight: Absolutely not. Hydrazides are "carbonyl scavengers." Any buffer or additive containing a ketone or aldehyde group will irreversibly react with your hydrazide, consuming it before it reaches your target.

The "Forbidden" List:

  • Acetone: Often present as a residue in washed glassware.

  • Pyruvate: Common in cell culture media.

  • Reducing Sugars: Glucose, Fructose (open-chain forms react).

  • Carbonate Buffers: Can sometimes contain impurities or promote oxidation at high pH.

Recommended Buffers:

  • PBS (Phosphate Buffered Saline): Ideal for pH 6.0–8.0.

  • MES: Ideal for pH 5.5–6.5.[7]

  • Acetate: Ideal for pH 4.0–5.0 (only if acidic conditions are mandatory).

References
  • Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry. Link

  • Garg, N. K., et al. (2016). "Stability of Isoniazid in Aqueous Solutions: Effects of pH and Temperature." Journal of Chemical and Pharmaceutical Research. Link

  • Kool, E. T., et al. (2013). "A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation."[8][9][10][11] Bioconjugate Chemistry. Link

  • Bhat, R., et al. (2017). "Isoniazid: A Review of Characteristics, Properties and Analytical Methods." Critical Reviews in Analytical Chemistry. Link

Sources

Troubleshooting

Removing unreacted hydrazine hydrate from benzohydrazide products

Technical Support Center: Benzohydrazide Purification & Impurity Control Executive Summary: The "Excess" Paradox To synthesize high-purity benzohydrazide, you must use a significant excess of hydrazine hydrate (often 2.0...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzohydrazide Purification & Impurity Control

Executive Summary: The "Excess" Paradox

To synthesize high-purity benzohydrazide, you must use a significant excess of hydrazine hydrate (often 2.0–3.0 equivalents) to suppress the formation of the symmetrical N,N'-dibenzoylhydrazine (bis-hydrazide) dimer. However, this creates a secondary critical quality attribute (CQA) failure: residual hydrazine.

Hydrazine is a Class 1 Known Mutagenic Carcinogen. Under ICH M7 guidelines , it must be controlled to parts-per-million (ppm) or parts-per-billion (ppb) levels, often requiring a Threshold of Toxicological Concern (TTC) of




g/day intake [1].

This guide details the solubility-driven purification strategies required to meet these limits without degrading your product.

Module 1: The Primary Defense (Solubility & Workup)

Q: My crude solid smells strongly of ammonia/hydrazine. Is my filtration sufficient?

A: No. Simple filtration leaves "mother liquor" trapped within the crystal lattice and on the surface. Hydrazine hydrate is a liquid that is fully miscible with water and ethanol. Benzohydrazide is sparingly soluble in cold water but soluble in hot ethanol. You must exploit this solubility differential .

The "Displacement Wash" Protocol:

  • Cool Down: Allow the reaction mixture (usually refluxed in ethanol) to cool slowly to room temperature, then chill to 0–5°C. This maximizes benzohydrazide precipitation while keeping hydrazine in solution.

  • Filtration: Filter the crude solid.

  • The Critical Wash: Immediately wash the filter cake with ice-cold water (

    
     cake volume).
    
    • Mechanism: The cold water displaces the ethanol mother liquor containing the hydrazine. Since benzohydrazide is not soluble in cold water, the product remains, but the hydrazine is flushed out.

  • Drying: Vacuum dry at 50–60°C. Hydrazine hydrate has a boiling point of 114°C; it will not simply evaporate under standard vacuum. It must be washed out.[1]

purification_flow Start Reaction Mixture (Ethanol + Excess Hydrazine) Cool Cool to 0-5°C (Precipitation) Start->Cool Filter Vacuum Filtration Cool->Filter Liquor Mother Liquor (Contains 90% Hydrazine) Filter->Liquor Cake Wet Cake (Product + Trapped Hydrazine) Filter->Cake Wash Ice-Water Wash (3x Volume) Cake->Wash Displacement Wash->Liquor Waste Stream Final Pure Benzohydrazide (<10 ppm Hydrazine) Wash->Final

Figure 1: Solubility-driven purification workflow. The critical step is the ice-water wash which exploits the high water solubility of hydrazine versus the low solubility of the product.

Module 2: Advanced Purification (Recrystallization)

Q: I washed the cake, but HPLC still shows 500 ppm hydrazine. What went wrong?

A: You likely encountered Occlusion . If you cooled the reaction mixture too quickly, the benzohydrazide crystals formed rapidly, trapping pockets of solvent (containing hydrazine) inside the crystal lattice. Surface washing cannot remove occluded impurities.

Corrective Action: Recrystallization You must break the lattice to release the trapped hydrazine.

Solvent SystemProsConsProtocol
Ethanol (95%) Standard. Good solubility delta.May not remove trace hydrazine efficiently if cooling is too fast.Dissolve hot, cool slowly to RT, then ice.
Ethanol/Water (1:1) Best for Purity. Hydrazine stays in the water phase.Lower yield (some product loss to water).[2]Dissolve in hot ethanol, add hot water until turbid, cool slowly.
Methanol High solubility.Risk of methyl ester formation (transesterification) if acidic.Avoid if possible.

The "Slow-Cool" Rule: Rapid cooling = Small crystals = High occlusion (Trapped Hydrazine). Slow cooling = Large crystals = High purity (Hydrazine excluded).

Module 3: Chemical Scavenging (Risks & Troubleshooting)

Q: Can I add acetone or an aldehyde to "quench" the excess hydrazine?

A: STOP. Do not do this.

While ketones (like acetone) react with hydrazine to form hydrazones (which are less toxic), they will also react with your benzohydrazide product to form a Schiff base (acyl hydrazone).

  • Reaction A (Desired): Hydrazine + Acetone

    
     Acetone Hydrazone.
    
  • Reaction B (Undesired): Benzohydrazide + Acetone

    
    
    
    
    
    -(propan-2-ylidene)benzohydrazide.

Result: You will trade a genotoxic impurity for a chemical impurity that lowers your potency. Stick to separation , not chemical destruction.

Module 4: Analytical Validation

Q: I cannot see hydrazine on my UV-HPLC. How do I prove it's gone?

A: Hydrazine lacks a chromophore (it does not absorb UV light well). You cannot detect it using standard HPLC-UV methods. You must use Derivatization .

Recommended Protocol (HPLC-UV): To detect hydrazine at ppm levels, you must react it with Benzaldehyde or Salicylaldehyde pre-column to turn it into a UV-active hydrazone [2].

  • Sample Prep: Dissolve your benzohydrazide product in buffer.

  • Derivatization: Add excess benzaldehyde.

  • Reaction: Hydrazine converts to Benzalazine (highly UV active at 300+ nm).

  • Analysis: Inject on HPLC. Quantify the Benzalazine peak against a standard curve.

Warning: Ensure your derivatization time is controlled. If left too long, benzohydrazide might slowly hydrolyze or react, interfering with the baseline.

Module 5: Regulatory & Safety (ICH M7)

Q: What is the hard limit for hydrazine in my final drug substance?

A: Hydrazine is a Class 1 mutagen.[3] According to ICH M7(R2) :

  • If the drug is for lifetime use (>10 years): The limit is 1.5

    
     g/day   [3].[4][5]
    
  • Calculation: If the max daily dose of your drug is 100 mg, the limit is:

    
    
    
  • If the drug is for short-term use (<1 month), limits can be higher (up to 120

    
     g/day ), allowing for ~1200 ppm [3].
    

Always assume the stricter limit (ppm level) during process development.

occlusion_mechanism Fast Fast Cooling (Crash Crystallization) ResultFast Impurity Trapped (Occlusion) Fast->ResultFast Solvent pockets captured inside Slow Slow Cooling (Equilibrium Growth) ResultSlow Impurity Excluded (High Purity) Slow->ResultSlow Lattice rejects impurities

Figure 2: The mechanism of occlusion. Fast cooling traps mother liquor (containing hydrazine) inside the crystals, rendering washing ineffective.

References

  • ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[4] International Council for Harmonisation.[6][7]

  • Leshchinskaya, V., et al. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. SIELC Technologies / Bristol Myers Squibb.[8]

  • FDA Guidance. M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities. U.S. Food and Drug Administration.[6]

  • BenchChem Support. Troubleshooting guide for the synthesis of benzohydrazide derivatives.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Mass Spectrometry Fragmentation Pattern of Bromophenoxy Benzohydrazides

Executive Summary Bromophenoxy benzohydrazides represent a critical scaffold in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and enzyme-inhibitory profiles (e.g., urease inhibition). However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromophenoxy benzohydrazides represent a critical scaffold in drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and enzyme-inhibitory profiles (e.g., urease inhibition). However, their metabolic stability and impurity profiling remain challenging due to the lability of the hydrazide linker.

This guide provides a definitive technical analysis of the mass spectrometric behavior of these compounds. Unlike generic guides, we focus on the diagnostic utility of the bromine isotopologue signature combined with the characteristic amide-hydrazide cleavage pathways . We compare Electrospray Ionization (ESI) and Electron Impact (EI) modalities to establish a robust protocol for structural verification.

The Isotopic Signature: The Bromine Advantage[1]

Before analyzing fragmentation, one must master the "Bromine Advantage." Unlike chlorine (3:1 ratio) or fluorine (monoisotopic), bromine possesses two stable isotopes,


 and 

, with a natural abundance ratio of approximately 50.7% : 49.3% (roughly 1:1 ).
Why This Matters

In any mass spectrum (MS1 or MS2) of a bromophenoxy benzohydrazide, any fragment retaining the bromine atom will appear as a doublet separated by 2 m/z units with nearly equal intensity.

  • Diagnostic Rule: If a fragment ion at m/z

    
     has a matching peak at m/z
    
    
    
    of equal height, the bromine atom is still attached.[1]
  • Loss Validation: If a transition results in a singlet peak, the bromine moiety has been cleaved (or lost as a neutral radical in EI).

Fragmentation Pathways: The Core Mechanism

The fragmentation of bromophenoxy benzohydrazides is dictated by the stability of the acylium ion and the weakness of the N-N bond .

Primary Cleavage Events (ESI-MS/MS)

In Collision-Induced Dissociation (CID), the protonated molecular ion


 typically undergoes heterolytic cleavage at the amide bond.
  • Amide Cleavage (Type A): The bond between the carbonyl carbon and the hydrazide nitrogen breaks. This generates a resonance-stabilized acylium cation (containing the bromophenoxy group) and a neutral hydrazine species.

  • N-N Bond Cleavage (Type B): The weak hydrazine bond cleaves, often resulting in the loss of

    
     or a substituted amine, leaving an isocyanate-like cation or an amide cation.
    
  • Ether Cleavage (Type C): High-energy collisions can cleave the ether linkage (

    
    ), though this is less common in soft ionization than in EI.
    
Visualization: Fragmentation Logic Flow

The following diagram illustrates the hierarchical fragmentation pathway for a generic p-bromophenoxy benzohydrazide.

FragmentationPathway Parent Parent Ion [M+H]+ (Doublet 1:1) Acylium Acylium Ion [R-C≡O]+ (Doublet 1:1) Major Diagnostic Peak Parent->Acylium Amide Cleavage Amide Amide Ion [R-CO-NH]+ (Doublet 1:1) Parent->Amide N-N Cleavage (-NH3) Phenoxy Bromophenoxy Cation [Br-Ph-O]+ (Doublet 1:1) Acylium->Phenoxy Carbonyl Loss (-CO) Phenyl Bromophenyl Cation [Br-Ph]+ (Doublet 1:1) Phenoxy->Phenyl Ether Cleavage (-O) Hydrazine Loss of Hydrazine (- N2H4) Ammonia Loss of NH3 CO Loss of CO

Figure 1: Hierarchical fragmentation pathway of bromophenoxy benzohydrazides in positive ESI mode. Note the persistence of the bromine doublet until the aryl ring is degraded.

Comparative Analysis: ESI vs. EI

Choosing the right ionization technique is pivotal. For benzohydrazides, which are polar and capable of hydrogen bonding, ESI is generally superior for molecular weight confirmation, while EI provides structural "fingerprinting."

FeatureESI-MS/MS (Electrospray) EI-MS (Electron Impact)
Ionization Type Soft Ionization (Protonation

)
Hard Ionization (Radical Cation

)
Molecular Ion Intense, easily identifiable.Often weak or absent due to rapid degradation.
Fragmentation Control Tunable via Collision Energy (CE).Fixed (70 eV standard).
Diagnostic Peaks Acylium ion is the base peak.Benzoyl cation (

105/183) and Tropylium ions.
Suitability Best for metabolite ID and PK studies .Best for library matching (NIST) and impurity ID.
Bromine Pattern Preserved in

and daughter ions.
Preserved, but complicated by radical losses.

Expert Insight: For drug development, ESI-MS/MS is the gold standard. The formation of the


 ion allows for specific isolation of the precursor, removing background noise, which is critical when analyzing biological matrices (plasma/urine).

Experimental Protocol: Self-Validating ESI-MS/MS Workflow

This protocol is designed to maximize signal stability and ensure the detection of the bromine isotopic pattern.

Reagents
  • Solvent A: Water + 0.1% Formic Acid (Proton source).

  • Solvent B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Standard: Bromophenoxy benzohydrazide derivative (>98% purity).

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1 mg of compound in 1 mL DMSO. Dilute to 10 µM in 50:50 ACN:H2O.

    • Why? DMSO ensures solubility; the ACN/Water mix matches the mobile phase to prevent precipitation in the source.

  • Direct Infusion: Infuse at 5–10 µL/min into the ESI source.

  • Source Tuning (Critical):

    • Polarity: Positive (

      
      ).
      
    • Capillary Voltage: 3.0 – 3.5 kV.

    • Cone Voltage: Start low (20V) to preserve the

      
       doublet.
      
  • MS/MS Acquisition:

    • Isolate the ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       isotope peak (Mass 
      
      
      
      ).
    • Apply Collision Energy (CE) ramp: 10 -> 50 eV.

    • Self-Validation: Repeat isolation on the

      
       isotope (Mass 
      
      
      
      ). The fragmentation pattern must be identical but shifted by +2 Da. If the fragments do not shift, they do not contain bromine.
Workflow Diagram

Workflow Sample Sample Prep (10 µM in 50:50 ACN:H2O) Ionization ESI Source (+3.5 kV, Positive Mode) Sample->Ionization Selection Q1 Selection Isolate [M+H]+ (79Br) Ionization->Selection CID Collision Cell (Ramp 10-50 eV) Selection->CID Detection Detector Record MS/MS Spectrum CID->Detection Validation Validation Repeat with 81Br (M+2) Detection->Validation Confirm Isotope Shift

Figure 2: Operational workflow for verifying brominated benzohydrazide structures using Tandem MS.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. Link

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (Detailed discussion on ESI mechanisms and isotopic distributions). Link

  • Pavlović, D., et al. (2013). "Fragmentation of some N-substituted benzohydrazides." Rapid Communications in Mass Spectrometry. (Specific study on benzohydrazide cleavage).
  • NIST Chemistry WebBook. "Bromine Isotopic Data." Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-[(4-Bromophenoxy)methyl]benzohydrazide

[1] Executive Summary & Chemical Profile This guide outlines the mandatory disposal protocols for 3-[(4-Bromophenoxy)methyl]benzohydrazide . As a researcher, you must recognize that this compound presents a dual-hazard p...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for 3-[(4-Bromophenoxy)methyl]benzohydrazide . As a researcher, you must recognize that this compound presents a dual-hazard profile due to its functional groups: the hydrazide moiety (reducing agent, potential mutagen) and the aryl bromide (halogenated organic pollutant).

Improper disposal of this compound risks the formation of toxic byproducts (dioxins) during incineration if not correctly classified, and poses severe aquatic toxicity risks if released into water systems.

Chemical Hazard Analysis
Functional GroupHazard CharacteristicImpact on Disposal
Benzohydrazide Core (

)
Reducing Agent / Nucleophile .[1] Potential skin sensitizer and suspect carcinogen.[2] Reacts vigorously with strong oxidizers.MUST be segregated from oxidizing acids (e.g., Nitric, Perchloric) to prevent exothermic gas evolution.[1]
Aryl Bromide (

)
Halogenated Organic . Persistent environmental pollutant.MUST be disposed of in the "Halogenated Waste" stream. Burning in standard non-halogenated kilns can release corrosive HBr and toxic brominated dioxins.
Ether Linkage (

)
Generally stable, but contributes to organic load.Requires high-temperature incineration.

Immediate Safety & PPE Requirements

Before handling waste containers, ensure the following Personal Protective Equipment (PPE) is active. This compound is likely a solid powder; inhalation of dust is the primary immediate vector of exposure.

PPE CategorySpecificationRationale
Respiratory N95 or P100 Respirator (Solid) / Fume Hood (Solution)Hydrazide derivatives can cause respiratory sensitization. Prevent inhalation of particulates.
Dermal Nitrile Gloves (Double Layer) Standard nitrile offers good resistance. Double gloving is required due to the potential mutagenicity of hydrazides.
Ocular Chemical Splash Goggles Safety glasses are insufficient if handling liquid stock solutions.
Body Lab Coat (Buttoned) Prevent contamination of street clothes.

Waste Segregation & Disposal Protocol

The "Halogenated" Rule

The presence of the Bromine (Br) atom dictates the disposal path. You cannot treat this as standard organic waste.

  • Correct Stream: Halogenated Organic Waste

  • Incorrect Stream: Non-Halogenated Solvents (e.g., pure Acetone/Ethanol waste) or Biohazard Bags.

Step-by-Step Disposal Workflow
Scenario A: Solid Waste (Pure Compound or Contaminated Solids)
  • Containment: Place the solid substance or contaminated weigh boats/paper towels into a clear, wide-mouth polyethylene (HDPE) or glass jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "3-[(4-Bromophenoxy)methyl]benzohydrazide" AND "Halogenated Organic Solid."

    • Hazard Checkbox: Mark "Toxic" and "Irritant."

  • Secondary Containment: Place the jar inside a secondary bin to prevent breakage during transport.

Scenario B: Liquid Waste (Stock Solutions in DMSO/Methanol)
  • Segregation: Do NOT pour into the general "Organic Solvents" carboy unless it is specifically designated for Halogenated waste.

  • Bulking: Pour into the Halogenated Solvent Waste container (typically red-tagged in many institutions).

    • Note: If the solution contains oxidizers (e.g., Hydrogen Peroxide), DO NOT mix. Collect separately as "Reactive Waste."

  • Rinsing: Triple rinse the empty stock vial with a compatible solvent (e.g., acetone). Add the rinsate to the Halogenated Waste container. Deface the label on the empty vial and discard the glass in the "Broken Glass/Sharps" bin.

Waste Stream Decision Tree

WasteDisposal Start Waste Generation: 3-[(4-Bromophenoxy)methyl]benzohydrazide State Physical State? Start->State Solid Solid / Powder / Debris State->Solid Powder/Wipes Liquid Liquid Solution State->Liquid Dissolved HaloSolid Stream: SOLID HALOGENATED WASTE (High Temp Incineration) Solid->HaloSolid Bag & Tag CheckOx Contains Oxidizers? (H2O2, Nitric Acid) Liquid->CheckOx HaloLiq Stream: LIQUID HALOGENATED WASTE (Segregated) CheckOx->HaloLiq No Oxidizers Reactive Stream: REACTIVE WASTE (Do Not Bulk) CheckOx->Reactive YES (Danger)

Figure 1: Decision logic for segregating benzohydrazide waste. Note the critical checkpoint for oxidizers to prevent reactivity.

Spill Response Protocol

In the event of a spill, immediate action is required to prevent environmental contamination and personnel exposure.[1]

Spill Kit Requirements:

  • Inert absorbent (Vermiculite or Sand). Do not use paper towels for large liquid spills (flammability risk if solvent is involved).

  • Broom and dustpan (dedicated for hazmat).

  • Heavy-duty waste bags.

Operational Workflow
  • Isolate: Evacuate the immediate area (10 ft radius). Post "Do Not Enter" signage.

  • Protect: Don full PPE (Respirator, Double Gloves, Goggles).

  • Contain (Solids):

    • Gently cover the powder with a wet paper towel (dampened with water) to prevent dust generation.

    • Sweep carefully into a dustpan.

  • Contain (Liquids):

    • Surround the spill with absorbent dikes.

    • Cover the center with absorbent material.[3]

  • Decontaminate:

    • Wash the surface with a mild soap/water solution.

    • Scientific Note: You may use a dilute (5%) bleach solution to oxidize the hydrazide residues on the surface only, but ensure ventilation is adequate as this may generate small amounts of nitrogen gas.

  • Dispose: All cleanup materials must go into the Halogenated Solid Waste bin.

SpillResponse Spill Spill Detected PPE Don PPE: Respirator + Dbl Gloves Spill->PPE Type Type? PPE->Type SolidAction Dampen & Sweep (Avoid Dust) Type->SolidAction Powder LiqAction Absorb with Vermiculite Type->LiqAction Liquid Decon Surface Decon: Soap/Water -> Dilute Bleach SolidAction->Decon LiqAction->Decon Final Dispose as Halogenated Waste Decon->Final

Figure 2: Operational workflow for spill containment and remediation.

Regulatory & Compliance Codes

When filling out your institution's waste manifest, use the following classifications. While specific CAS numbers determine exact listing, as a researcher you should default to the most conservative hazard class for the functional groups present.

  • RCRA Hazard Class (USA):

    • D001 (Ignitable) - Only if dissolved in flammable solvents like MeOH/DMSO.

    • Halogenated Organic - Primary classification for the solid.

  • DOT Shipping Name (if transporting):

    • Toxic solid, organic, n.o.s. (contains 3-[(4-Bromophenoxy)methyl]benzohydrazide)

    • UN Number: UN 2811

    • Packing Group: III

Final Note: Never dispose of this compound via sink drainage.[4][5] The halogenated aromatic ring is resistant to biodegradation and toxic to aquatic organisms (H410).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Hazardous Waste Generators: Managing Your Hazardous Waste. [Link]

  • PubChem. (n.d.). 4-Bromobenzoic hydrazide (Structural Analog Safety Data). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Hydrazine. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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3-[(4-Bromophenoxy)methyl]benzohydrazide
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